Benzyl-L-serine
Descripción
Propiedades
IUPAC Name |
(2S)-2-(benzylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSBUHPWELFRGB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357456 | |
| Record name | bzl-ser-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17136-45-7 | |
| Record name | bzl-ser-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to O-Benzyl-L-serine: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: O-Benzyl-L-serine is a pivotal protected amino acid derivative extensively utilized in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. The strategic placement of a benzyl group on the hydroxyl function of the L-serine side chain prevents unwanted side reactions during peptide coupling processes. This protective measure is crucial for the controlled and efficient construction of complex peptides and other bioactive molecules. This guide provides an in-depth overview of O-Benzyl-L-serine, including its chemical properties, detailed synthesis protocols, and its role in various research and development applications.
The Chemical Abstracts Service (CAS) number for O-Benzyl-L-serine is 4726-96-9 .
Physicochemical and Identification Data
The following tables summarize the key quantitative and identifying information for O-Benzyl-L-serine.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | |
| Purity | ≥98% | |
| Appearance | White to off-white powder/solid | |
| Optical Rotation | [a]D20 = +22 ± 2° (C=1 in 1N HCl) | |
| Melting Point | ~227°C (decomposes) | |
| Boiling Point | 359.1°C at 760 mmHg | |
| Density | 1.217 g/cm³ |
| Identifier | Value | Reference |
| CAS Number | 4726-96-9 | |
| EC Number | 225-220-6 | |
| PubChem ID | 4573 | |
| MDL Number | MFCD00065937 | |
| Synonyms | (S)-2-Amino-3-benzyloxypropionic acid, H-Ser(Bzl)-OH, L-Ser(Bzl)-OH |
Experimental Protocols
The synthesis of O-Benzyl-L-serine is a critical process for its application in further research. Below are detailed methodologies for its preparation.
Protocol 1: Synthesis via N-Boc Protection and Benzylation
This two-step protocol involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by benzylation of the hydroxyl group and subsequent deprotection of the Boc group.
Step 1: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine
-
Boc Protection: Dissolve L-serine (5.2 g, 50.0 mmol) in a mixture of 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL). Cool the stirred solution to 0°C.
-
Slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) to the mixture.
-
Allow the mixture to warm to room temperature and continue stirring for 24 hours.
-
Remove the 1,4-dioxane via evaporation under reduced pressure. Wash the remaining aqueous layer with diethyl ether (50 mL).
-
Acidify the aqueous layer to a pH of 2-3 using a 1M H₂SO₄ aqueous solution.
-
Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine.
-
Benzylation: Dissolve the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL).
-
Under an argon atmosphere, add sodium hydride (2.1 g, 88 mmol) to the solution at 0°C.
Step 2: Deprotection of the tert-butoxycarbonyl (Boc) group
-
Dissolve the N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of CH₂Cl₂ (30 mL) and trifluoroacetic acid (TFA) (5 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvents under reduced pressure.
-
Purify the resulting residue by decantation with diethyl ether to remove residual TFA, yielding O-Benzyl-L-serine as a white solid.
Protocol 2: Direct Synthesis from N-BOC-O-benzyl-L-serine
This protocol describes the deprotection of commercially available N-BOC-O-benzyl-L-serine.
-
Dissolve N-BOC-O-benzyl-L-serine in dry dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (1.0 mL) and triethylsilane (0.1 mL).
-
Stir the reaction at room temperature for 2 hours, monitoring completion with thin-layer chromatography (TLC).
-
Upon completion, adjust the pH of the reaction solution to 7-8 with a saturated sodium bicarbonate solution.
-
Dilute the mixture with additional DCM. Wash the organic phase twice with saturated brine and then concentrate to obtain a yellow oily liquid.
-
Purify the crude product using silica gel column chromatography (eluent: chloroform:methanol = 15:1) to yield the final product as a yellow powdery solid.
Applications in Research and Drug Development
O-Benzyl-L-serine is a foundational component in the development of a wide array of therapeutics and research agents.
-
Peptide Synthesis : Its most significant application is as a crucial building block in both Boc and Fmoc solid-phase peptide synthesis (SPPS), where it prevents unwanted side-chain modifications during the elongation of the peptide chain.
-
Drug Development : The compound serves as a precursor for novel drug candidates with enhanced bioactivity, particularly in targeting neurological disorders. Its derivatives are explored for their potential to treat conditions like cardiovascular diseases, osteoporosis, and inflammation.
-
Enzyme Inhibition : Serine benzyl ester derivatives have been instrumental in synthesizing inhibitors for various enzymes, including HIV-1 protease.
-
Neuroscience Research : While O-Benzyl-L-serine is a synthetic intermediate, its relevance is closely tied to the biological roles of serine isomers. For instance, D-serine is a vital co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is key to synaptic plasticity, learning, and memory. Derivatives are used to study and modulate neurotransmitter systems.
Signaling Pathways and Workflows
The relevance of serine derivatives in neuroscience can be visualized through the signaling pathway of D-serine at the glutamatergic synapse. Additionally, the synthetic workflow for protecting serine derivatives is a fundamental process for their use in peptide synthesis.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to O-Benzyl-L-serine: Structure, Properties, and Applications
O-Benzyl-L-serine is a synthetically derived amino acid that serves as a critical building block and intermediate in a wide array of chemical and pharmaceutical applications.[1][2] Its unique structure, featuring a benzyl protecting group on the hydroxyl side chain of L-serine, makes it an indispensable tool in peptide synthesis and the development of complex therapeutic molecules.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications for professionals in research and drug development.
Chemical Structure and Properties
O-Benzyl-L-serine, with the chemical formula C₁₀H₁₃NO₃, is a derivative of the naturally occurring amino acid L-serine.[1] The core structure consists of an L-serine molecule where the hydrogen of the side-chain hydroxyl group is replaced by a benzyl group (a phenylmethyl group).[1] This modification is crucial for preventing unwanted side reactions during chemical synthesis, particularly in the construction of peptides.[3]
The compound typically appears as a white to off-white crystalline solid or powder at room temperature.[1][2] It exhibits moderate solubility in polar solvents like water and ethanol, a characteristic attributed to its blend of hydrophilic (amino and carboxyl groups) and hydrophobic (benzyl group) moieties.[1]
Physicochemical Properties
The key quantitative properties of O-Benzyl-L-serine are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2][4] |
| Molecular Weight | 195.22 g/mol | [2][4][5] |
| CAS Number | 4726-96-9 | [1][2][4] |
| Appearance | White to off-white powder/crystal | [1][2] |
| Melting Point | ~227 °C (decomposes) | [6][7] |
| Optical Rotation [α]²⁰/D | +21° ± 2° (c=2% in acetic acid:water 4:1 + 1 Eq HCl) | [7] |
| Purity | ≥99.0% | [2][7] |
| Solubility | Sparingly soluble in water | [1] |
Synthesis of O-Benzyl-L-serine
The synthesis of O-Benzyl-L-serine is a multi-step process that typically involves the protection of both the amino and carboxyl groups of L-serine, followed by the benzylation of the side-chain hydroxyl group, and subsequent deprotection. A common and illustrative method involves the use of a tert-butyloxycarbonyl (Boc) protecting group for the amine.
Synthetic Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis of O-Benzyl-L-serine, starting from L-serine.
Caption: A three-step synthetic workflow for producing O-Benzyl-L-Serine.
Detailed Experimental Protocol
The following protocol is a detailed methodology for the synthesis of O-Benzyl-L-serine.[8]
Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine
-
Dissolve L-serine (5.2 g, 50.0 mmol) in a mixture of 1M aqueous NaOH (50 mL) and 1,4-dioxane (100 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (13.1 g, 60.0 mmol).
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Remove the 1,4-dioxane via evaporation under reduced pressure.
-
Wash the remaining aqueous layer with diethyl ether (Et₂O, 50 mL).
-
Acidify the aqueous layer to a pH of 2-3 using a 1M H₂SO₄ solution.
-
Extract the product with ethyl acetate (EtOAc, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a sticky oil.
Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine
-
Dissolve the N-Boc-L-serine from the previous step (8.2 g, 40.0 mmol) in anhydrous dimethylformamide (DMF, 200 mL) under an argon atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH) (2.1 g, 88 mmol).
-
Add benzyl bromide (7.5 g, 44 mmol) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 5 hours.
-
Remove the DMF under reduced pressure.
-
Wash the residue with a mixture of Et₂O and water.
-
Acidify the aqueous layer with 1M HCl and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with distilled water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced vacuum to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine.
Step 3: Deprotection to Yield O-Benzyl-L-serine
-
Dissolve the N-Boc-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of dichloromethane (CH₂Cl₂, 30 mL) and trifluoroacetic acid (TFA, 5 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvents under reduced pressure.
-
Purify the resulting residue by decantation with Et₂O to remove residual TFA.
-
The final product, O-Benzyl-L-serine, is obtained as a white solid.
Applications in Research and Drug Development
O-Benzyl-L-serine is a cornerstone in the synthesis of peptides and peptidomimetics, which are central to modern drug discovery.[2][3]
-
Peptide Synthesis: Its most prominent application is as a protected amino acid in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[3] The benzyl group on the side chain prevents the hydroxyl group from participating in unwanted reactions during the peptide coupling steps.[3] This protection is stable under the conditions required for removing other common protecting groups like Fmoc and Boc, allowing for precise, sequential assembly of amino acids into a peptide chain.[3]
-
Drug Development: The compound is a precursor for creating novel therapeutic agents.[2] It is used in the synthesis of enzyme inhibitors, antiviral agents, and other bioactive molecules where the stereochemistry of the serine residue is critical for biological activity.[2][9] O-Benzyl-L-serine derivatives have been explored for their potential in treating cardiovascular diseases, osteoporosis, and inflammation.[6]
-
Biochemical Research: Researchers utilize O-Benzyl-L-serine to study enzyme mechanisms, protein folding, and protein-protein interactions.[2][] Its ability to mimic natural serine while offering a site for specific chemical modifications makes it a valuable tool in molecular biology and biochemistry.[2]
Role in Solid-Phase Peptide Synthesis (SPPS)
The diagram below outlines the logical workflow of incorporating a protected amino acid like O-Benzyl-L-serine into a growing peptide chain during SPPS.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. O-苄基-L-丝氨酸 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. leapchem.com [leapchem.com]
An In-depth Technical Guide on the ¹H NMR Spectral Data of N-BOC-O-Benzyl-L-serine
This guide provides a comprehensive overview of the ¹H NMR spectral data for N-BOC-O-Benzyl-L-serine, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of the spectral data, the experimental protocol for its acquisition, and a logical workflow for the characterization of the compound.
Introduction
N-BOC-O-Benzyl-L-serine is a crucial protected amino acid derivative widely utilized in solid-phase and solution-phase peptide synthesis. Its protecting groups, the tert-butoxycarbonyl (BOC) group on the amine and the benzyl (Bzl) group on the hydroxyl function of the serine side chain, are instrumental in preventing unwanted side reactions during peptide coupling. Accurate characterization of this compound is paramount to ensure the purity and identity of the final peptide products. Among the various analytical techniques, ¹H NMR spectroscopy stands out as a powerful tool for the structural elucidation and purity assessment of N-BOC-O-Benzyl-L-serine.
¹H NMR Spectral Data
The ¹H NMR spectrum of N-BOC-O-Benzyl-L-serine exhibits characteristic signals corresponding to the protons of the BOC, benzyl, and serine moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Spectral Data for N-BOC-O-Benzyl-L-serine in CDCl₃ at 400 MHz [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Coupling Constant (J, Hz) | Assignment |
| 1.44 | s | 9H | - | C(CH₃)₃ (BOC group) |
| 3.65-3.75 | m | 1H | - | β-CH₂ of serine |
| 3.87-3.95 | m | 1H | - | β-CH₂ of serine |
| 4.43-4.51 | m | 1H | - | α-CH of serine |
| 4.53 | s | 2H | - | O-CH₂-Ph (Benzyl group) |
| 5.41 | d | 1H | 8.6 | NH (Amide proton) |
| 7.23-7.36 | m | 5H | - | C₆H₅ (Aromatic protons) |
s = singlet, d = doublet, m = multiplet
Experimental Protocol for ¹H NMR Data Acquisition
The following provides a typical methodology for acquiring the ¹H NMR spectrum of N-BOC-O-Benzyl-L-serine.
3.1. Sample Preparation
A small amount of N-BOC-O-Benzyl-L-serine (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). A trace amount of an internal standard, like tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
3.2. Instrumentation and Data Acquisition
The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[2][3] The acquisition parameters are generally set as follows:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment is usually conducted at room temperature.
3.3. Data Processing
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced, and the signals are integrated to determine the relative number of protons.
Logical Workflow for Compound Characterization
The characterization of N-BOC-O-Benzyl-L-serine involves a systematic workflow to confirm its identity and purity. This process typically starts with synthesis, followed by purification and subsequent spectroscopic analysis.
Caption: Workflow for the synthesis, purification, and analytical characterization of N-BOC-O-Benzyl-L-serine.
This workflow diagram illustrates the logical progression from the synthesis of N-BOC-O-Benzyl-L-serine to its final release based on comprehensive analytical data. ¹H NMR spectroscopy plays a pivotal role in the structural confirmation step of this process.
References
N-Benzyl-L-serine Methyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-L-serine methyl ester is a pivotal chiral building block in synthetic organic chemistry and medicinal chemistry. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of therapeutics targeting the central nervous system. Detailed experimental protocols and workflow visualizations are included to support researchers in their practical applications of this versatile compound.
Core Compound Properties
N-Benzyl-L-serine methyl ester, a derivative of the amino acid L-serine, is characterized by the presence of a benzyl group on the amine and a methyl ester at the carboxylic acid terminus. These modifications enhance its utility in various synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₃ | [1][2][3][4] |
| Molecular Weight | 209.24 g/mol | [1][2] |
| IUPAC Name | methyl (2S)-2-(benzylamino)-3-hydroxypropanoate | [1] |
| CAS Number | 123639-56-5 | [1][3][4] |
| Appearance | White waxy solid | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 6 | [2] |
Synthesis of N-Benzyl-L-serine Methyl Ester
The primary synthetic route to N-Benzyl-L-serine methyl ester involves the N-benzylation of L-serine methyl ester. A common and effective method for this transformation is reductive amination.
Experimental Protocol: Reductive Amination
This protocol outlines the synthesis of N-Benzyl-L-serine methyl ester from L-serine methyl ester and benzaldehyde.
Materials:
-
L-serine methyl ester hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Preparation of L-serine methyl ester free base: Suspend L-serine methyl ester hydrochloride in dichloromethane (DCM). Add triethylamine (TEA) (1.1 equivalents) dropwise at 0 °C to neutralize the hydrochloride salt. Stir the mixture for 30 minutes. The resulting mixture containing the free base is used directly in the next step.
-
Imine Formation: To the mixture from step 1, add benzaldehyde (1.0 equivalent). Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. This reducing agent is selective for the imine in the presence of the aldehyde. Stir the reaction at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure N-Benzyl-L-serine methyl ester.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of N-Benzyl-L-serine methyl ester via reductive amination.
Caption: Workflow for the synthesis of N-Benzyl-L-serine methyl ester.
Applications in Drug Development
N-Benzyl-L-serine methyl ester is a valuable intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.[5] Its structural features are amenable to the development of complex therapeutic molecules.
Role in Peptide Synthesis
The compound serves as a monomer in solution-phase peptide synthesis.[5] The benzyl group acts as a protecting group for the amine, preventing unwanted side reactions during peptide coupling. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then ready to be coupled with another amino acid ester.
Modulation of NMDA Receptor Signaling
While N-Benzyl-L-serine methyl ester itself is not a direct modulator, its parent amino acid, serine, plays a crucial role in NMDA receptor signaling. D-serine, the enantiomer of L-serine, is a co-agonist at the NMDA receptor, meaning it is required along with glutamate for the receptor's activation. Research into compounds derived from serine, including N-benzylated forms, is driven by the potential to modulate this pathway, which is implicated in various neurological conditions.
The diagram below illustrates the general role of the co-agonist D-serine in NMDA receptor activation, a pathway that researchers may aim to modulate using derivatives of serine.
Caption: Simplified diagram of D-Serine's role at the NMDA receptor.
Analytical Characterization
The purity and identity of synthesized N-Benzyl-L-serine methyl ester should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the benzyl protons, the methyl ester protons, and the protons of the serine backbone. |
| ¹³C NMR | Resonances for the carbons of the benzyl group, the ester carbonyl, and the serine backbone. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 210.11). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H, N-H, C=O (ester), and aromatic C-H stretches. |
Conclusion
N-Benzyl-L-serine methyl ester is a cornerstone for synthetic chemists and drug discovery professionals. Its well-defined structure and versatile reactivity make it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of neuroscience. The protocols and data presented in this guide are intended to facilitate its effective use in research and development.
References
Solubility of Benzyl-L-serine derivatives in water and organic solvents.
An In-depth Technical Guide to the Solubility of Benzyl-L-serine Derivatives
For researchers, scientists, and professionals in drug development, understanding the solubility of this compound derivatives is critical for their application in peptide synthesis, drug formulation, and biochemical research. This guide provides a comprehensive overview of the solubility of key this compound derivatives in water and various organic solvents, details common experimental protocols, and visualizes relevant chemical workflows.
Solubility Profile of this compound Derivatives
The solubility of this compound derivatives is significantly influenced by the presence and nature of protecting groups on the amino and carboxyl functionalities, as well as the salt form of the compound. The benzyl group itself enhances solubility in certain organic media and plays a crucial role in protecting the hydroxyl or carboxyl group of serine during synthesis.[1]
-
O-Benzyl-L-serine: This primary derivative exhibits moderate solubility in polar solvents like water and ethanol.[2] Quantitative data indicates a solubility of approximately 2 to 10 mg/mL in water, which may require ultrasonication to fully achieve dissolution.[3][4][5] Its solubility in non-polar organic solvents is generally limited.[4]
-
L-Serine Benzyl Ester Hydrochloride: The hydrochloride salt form significantly enhances water solubility, with this derivative being described as readily soluble in water.[6] This property is advantageous for various synthetic pathways conducted in aqueous media.[6]
-
N-Protected Derivatives: The introduction of protecting groups such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) drastically alters the solubility profile. These bulky, non-polar groups generally decrease aqueous solubility while increasing solubility in organic solvents.[4]
-
N-Boc-O-Benzyl-L-serine: This derivative shows good solubility in anhydrous polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM).[4][7]
-
Fmoc-O-Benzyl-L-serine (Fmoc-Ser(Bzl)-OH): Commonly used in solid-phase peptide synthesis, this compound is generally soluble in polar aprotic solvents such as DMF and N-methylpyrrolidone (NMP).[4][8]
-
Fmoc-L-serine benzyl ester: The presence of both the Fmoc group and the benzyl ester enhances stability and solubility for use in organic reactions, particularly peptide synthesis.[9]
-
Data Presentation: Solubility of this compound Derivatives
The following table summarizes the available quantitative and qualitative solubility data for various this compound derivatives.
| Derivative | Solvent | Solubility | Conditions/Notes | Citations |
| O-Benzyl-L-serine | Water (H₂O) | 10 mg/mL (51.22 mM) | Requires ultrasonication. | [3][5] |
| Water (H₂O) | 2 mg/mL | May require ultrasonication. | [4] | |
| Ethanol | Moderate Solubility | Qualitative data. | [2] | |
| Non-polar organic solvents | Limited Solubility | Qualitative data. | [4] | |
| L-Serine Benzyl Ester Hydrochloride | Water (H₂O) | Readily Soluble | Qualitative data. | [6] |
| N-Boc-O-Benzyl-L-serine | Dimethylformamide (DMF) | Good Solubility | Used as a reaction solvent. | [4][7] |
| Dichloromethane (DCM) | Good Solubility | Used for deprotection reactions. | [4][10] | |
| Fmoc-O-Benzyl-L-serine | Dimethylformamide (DMF) | Soluble | Common solvent for peptide synthesis. | [4][8] |
| N-methylpyrrolidone (NMP) | Soluble | Common solvent for peptide synthesis. | [4] | |
| O-pentenyl-L-serine NCA | THF, Ethyl Acetate, Dichloromethane | Readily Soluble | Qualitative data. | [11] |
| Hexane | Insoluble | Qualitative data. | [11] |
Experimental Protocols
Detailed methodologies for determining solubility are not always published. However, synthesis and sample preparation procedures provide critical information on solvent selection and handling.
Protocol 1: Preparation of an Aqueous Stock Solution of O-Benzyl-L-serine
This protocol is based on the handling instructions for preparing solutions for in vitro studies.
-
Weighing: Accurately weigh the desired mass of O-Benzyl-L-serine powder.
-
Solvent Addition: Add the calculated volume of water (H₂O) to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of water for every 10 mg of solid).
-
Dissolution: Place the vial in an ultrasonic bath to facilitate dissolution. Continue sonication until the solid is completely dissolved.[3][5]
-
Sterilization (Optional): For biological applications, dilute the stock solution to the working concentration, then sterilize by passing it through a 0.22 µm filter before use.[3]
Protocol 2: Synthesis of O-Benzyl-L-serine
This protocol outlines a common synthetic route, demonstrating the solvents used for reaction and purification.[7]
-
Boc Protection of L-Serine:
-
Dissolve L-serine in a mixture of 1M NaOH aqueous solution and 1,4-dioxane.
-
Slowly add di-tert-butyl dicarbonate at 0°C.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up involves evaporation of 1,4-dioxane, washing with Et₂O, acidification with 1M H₂SO₄, and extraction with EtOAc.
-
-
Benzylation of N-Boc-L-serine:
-
Dissolve the N-Boc-L-serine product in anhydrous dimethylformamide (DMF).
-
Add sodium hydride at 0°C under an argon atmosphere, followed by the addition of benzyl bromide.
-
Stir the reaction mixture at room temperature.
-
-
Deprotection of the Boc Group:
-
Dissolve the resulting N-(tert-butoxycarbonyl)-O-benzyl-L-serine in a mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA).[7][10]
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvents under reduced pressure and purify the resulting residue by decantation using Et₂O to yield O-benzyl-L-serine.[7]
-
Visualizations
The following diagrams illustrate key workflows related to the synthesis and application of this compound derivatives.
Caption: Synthesis workflow for O-Benzyl-L-serine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
- 9. chemimpex.com [chemimpex.com]
- 10. O-BENZYL-L-SERINE synthesis - chemicalbook [chemicalbook.com]
- 11. Water-Soluble Poly(L-serine)s with Elongated and Charged Side-Chains: Synthesis, Conformations and Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of O-Benzyl-L-serine powder.
An In-depth Technical Guide to O-Benzyl-L-serine Powder for Researchers and Drug Development Professionals
Introduction
O-Benzyl-L-serine is a crucial derivative of the amino acid L-serine, widely utilized in peptide synthesis, pharmaceutical research, and biochemical studies. The introduction of a benzyl group to the hydroxyl side chain of L-serine serves as a protective measure, preventing unwanted side reactions during chemical syntheses, particularly in the construction of complex peptides. This modification enhances the compound's utility as a building block for creating novel therapeutics and other bioactive molecules. Its applications extend to the development of enzyme inhibitors and studies of protein interactions. This guide provides a comprehensive overview of the physical and chemical properties of O-Benzyl-L-serine powder, along with experimental protocols and key applications.
Physical and Chemical Characteristics
O-Benzyl-L-serine is a white to off-white or light yellow crystalline powder. It is generally odorless or may have a faint, characteristic scent.
Table 1: Physical Properties of O-Benzyl-L-serine
| Property | Value | Citations |
| Appearance | White to off-white/light yellow crystalline powder | |
| Molecular Formula | C₁₀H₁₃NO₃ | |
| Molecular Weight | 195.22 g/mol | |
| Melting Point | ~227 °C (with decomposition) | |
| Boiling Point | 359.1 °C at 760 mmHg | |
| Density | 1.217 g/cm³ | |
| Solubility | Sparingly soluble in water. Moderately soluble in polar solvents like ethanol. | |
| pKa | 2.10 ± 0.10 (Predicted) |
Table 2: Chemical Identifiers for O-Benzyl-L-serine
| Identifier | Value | Citations |
| CAS Number | 4726-96-9 | |
| EC Number | 225-220-6 | |
| MDL Number | MFCD00065937 | |
| PubChem CID | 78457 | |
| SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--N | |
| InChI Key | IDGQXGPQOGUGIX-VIFPVBQESA-N |
Table 3: Optical Rotation of O-Benzyl-L-serine
| Specific Rotation [α]D²⁰ | Conditions | Citations |
| +6 ± 2° | c = 1 in 1N HCl | |
| +22 ± 2° | ||
| +21 ± 2° | c = 2% in acetic acid: water (4:1) (+ 1 Eq HCl) | |
| +6.5 to +8.0° | c = 2, 1mol/L HCl |
Spectroscopic Data
Detailed spectroscopic data for O-Benzyl-L-serine is available from various sources, which is crucial for its identification and characterization. This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data are available, providing detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy : IR spectra help in identifying the functional groups present in the molecule.
-
Mass Spectrometry (MS) : Mass spectral data confirms the molecular weight and fragmentation pattern of the compound.
Experimental Protocols
The synthesis of O-Benzyl-L-serine is a multi-step process that typically involves the protection of the amino group of L-serine, followed by the benzylation of the hydroxyl group, and finally, the deprotection of the amino group. A common method is outlined below.
Synthesis of O-Benzyl-L-serine via N-Boc Protection
This protocol involves two main stages: the synthesis of an N-protected intermediate, N-(tert-butoxycarbonyl)-O-benzyl-L-serine, and its subsequent deprotection.
Part 1: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine
-
N-protection of L-serine : L-serine is first reacted with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (e.g., 1M NaOH) mixed with a solvent like 1,4-dioxane. This reaction protects the amino group, yielding N-(tert-butoxycarbonyl)-L-serine.
-
Benzylation : The resulting
The Multifaceted Role of O-Benzyl-DL-Serine Derivatives: A Technical Guide to Their Biological Functions and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-benzyl-DL-serine, a synthetically modified amino acid, and its derivatives have emerged as a versatile class of compounds with significant potential in pharmaceutical and biochemical research. The presence of the O-benzyl group on the serine backbone imparts unique chemical properties that enhance its utility as a building block in peptide synthesis and as a modulator of various biological processes.[1][2][3] This technical guide provides an in-depth exploration of the biological functions and diverse applications of O-benzyl-DL-serine derivatives, with a focus on their anti-cancer properties and potential in other therapeutic areas. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
I. Anticancer Applications: Targeting Amino Acid Metabolism
Cancer cells exhibit an increased demand for nutrients, particularly amino acids, to fuel their rapid growth and proliferation.[4][5] O-benzyl-DL-serine, often referred to as benzylserine (BenSer) in this context, has been identified as a potent inhibitor of amino acid transport, making it a promising candidate for cancer therapy.[1][4][5]
A. Mechanism of Action: Inhibition of Amino Acid Transporters
Benzylserine functions as a dual inhibitor of two key amino acid transporters: L-type amino acid transporter 1 (LAT1) and alanine, serine, cysteine-preferring transporter 2 (ASCT2).[4][5] These transporters are responsible for the uptake of essential amino acids like leucine and glutamine, which are crucial for cancer cell survival and growth.[4][5] By blocking these transporters, benzylserine disrupts the intracellular amino acid homeostasis, leading to a cascade of events that inhibit cancer cell proliferation.[4]
B. Quantitative Data: Efficacy in Breast Cancer Cell Lines
Studies have demonstrated the significant inhibitory effects of benzylserine on various breast cancer cell lines. The following table summarizes the key quantitative data from a study by van Geldermalsen et al. (2018).[5]
| Cell Line | Cancer Subtype | Leucine Uptake Inhibition (%) | Glutamine Uptake Inhibition (%) | Reduction in Cell Viability (after 72h) (%) |
| MCF-7 | Luminal A | ~55% | ~35% | Significant reduction |
| HCC1806 | Triple-Negative | ~78% | ~35% | Significant reduction |
| MDA-MB-231 | Triple-Negative | ~55% | ~35% | Significant reduction |
Data is approximated from graphical representations in the source publication.[5]
C. Signaling Pathway: Amino Acid Response (AAR) Pathway
The disruption of intracellular amino acid levels by benzylserine triggers the Amino Acid Response (AAR) pathway, a cellular stress response mechanism.[4][5] A key mediator of this pathway is the Activating Transcription Factor 4 (ATF4).[5][6] Upon amino acid starvation, the kinase GCN2 is activated, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to the preferential translation of ATF4 mRNA.[5] ATF4 then translocates to the nucleus and upregulates the expression of genes involved in amino acid synthesis and transport, as part of a cellular effort to restore homeostasis.[6][7] However, in the context of persistent amino acid deprivation induced by benzylserine, this response is insufficient to rescue the cancer cells, ultimately leading to decreased cell viability and cell cycle progression.[4][5]
Caption: Benzylserine inhibits LAT1 and ASCT2, leading to amino acid depletion, GCN2 activation, and subsequent ATF4-mediated stress response, ultimately impairing cancer cell growth.
D. Experimental Protocols
This assay measures the ability of benzylserine to inhibit the uptake of radiolabeled amino acids into cancer cells.[8]
-
Cell Culture: Seed breast cancer cells (e.g., MCF-7, HCC1806, MDA-MB-231) in a 24-well plate and grow to ~80% confluency.[8]
-
Pre-incubation: Wash cells with a sodium-free buffer (e.g., Hanks' Balanced Salt Solution with choline chloride replacing NaCl) and pre-incubate for 10 minutes at 37°C.[9][10]
-
Inhibition and Uptake: Add the sodium-free buffer containing a fixed concentration of radiolabeled amino acid (e.g., 1 µM ¹⁴C-L-leucine or ¹⁴C-L-glutamine) and the desired concentration of benzylserine (or vehicle control).[8][10]
-
Termination and Lysis: Stop the uptake by washing the cells three times with ice-cold buffer. Lyse the cells with 0.1 M NaOH.[8][10]
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the counts to the protein concentration of each sample.[8][10]
This assay assesses the effect of benzylserine on the metabolic activity of cancer cells, which is an indicator of cell viability.[11]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.[11]
-
Treatment: Treat the cells with various concentrations of benzylserine (or vehicle control) for a specified period (e.g., 24, 48, 72 hours).[5]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]
-
Analysis: Calculate the percentage of cell viability relative to the control group.[11]
This protocol is used to detect the upregulation of ATF4 protein, a key marker of the amino acid response pathway.[12]
-
Cell Treatment and Lysis: Treat cancer cells with benzylserine for a specified time (e.g., 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5][12]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[12]
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for ATF4. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5][12]
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a chemiluminescence imaging system.[12]
II. Other Potential Therapeutic Applications
While the anti-cancer properties of O-benzyl-DL-serine derivatives are the most extensively studied, preliminary research suggests their potential in other therapeutic areas.
A. Cardiovascular Disease
Amino acids, including serine, play a role in cardiovascular health.[13] Pathway analysis has identified L-serine as a potential biomarker for cardiovascular disease (CVD), suggesting that modulation of serine pathways could be a therapeutic strategy.[13] While direct evidence for O-benzyl-DL-serine derivatives in CVD is currently limited, their ability to influence amino acid homeostasis warrants further investigation in this area.[13]
B. Osteoporosis
Osteoporosis is characterized by an imbalance in bone remodeling.[14] Studies on sericin, a protein from which L-serine and D-serine are derived, have shown that L-serine can promote the differentiation of osteoblasts (bone-forming cells), while D-serine can inhibit the activity of osteoclasts (bone-resorbing cells).[14][15] This suggests that serine derivatives could have a dual-action effect in managing osteoporosis.[14] Experimental models of osteoporosis, such as those induced by ovariectomy in rodents, are used to evaluate potential therapeutic agents.[16]
C. Inflammation
Some serine derivatives have been investigated for their anti-inflammatory properties.[17] The anti-inflammatory activity of compounds can be assessed using in vitro assays such as the protein denaturation assay.[18] This assay measures the ability of a compound to prevent the heat-induced denaturation of a protein like bovine serum albumin, which is a hallmark of inflammation.[18][19]
III. Role in Peptide Synthesis and Drug Discovery
Beyond its direct therapeutic applications, O-benzyl-DL-serine is a crucial intermediate in peptide synthesis.[20] The benzyl group serves as a protecting group for the hydroxyl function of serine, preventing unwanted side reactions during the stepwise assembly of amino acids into peptides.[20] This has made it an invaluable tool in the synthesis of therapeutic peptides and other bioactive molecules.[3][20]
IV. Conclusion and Future Directions
O-benzyl-DL-serine and its derivatives represent a promising class of compounds with a wide range of biological activities. Their well-documented ability to inhibit amino acid transporters and induce the amino acid response pathway provides a strong rationale for their development as anti-cancer agents. The detailed experimental protocols provided in this guide offer a framework for further research into their efficacy and mechanism of action. While their potential in cardiovascular disease, osteoporosis, and inflammation is still in the exploratory phase, the fundamental role of serine in these biological processes suggests that O-benzyl-DL-serine derivatives may hold therapeutic promise in these areas as well. Future research should focus on elucidating the precise mechanisms of action in these other disease contexts, identifying more potent and specific derivatives, and conducting in vivo studies to validate their therapeutic potential. The versatility of this chemical scaffold ensures that O-benzyl-DL-serine derivatives will continue to be a subject of intense investigation in the fields of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. mTORC1 amplifies the ATF4-dependent de novo serine-glycine pathway to supply glycine during TGF-β1––induced collagen biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the amino‐acid transporter LAT1 demonstrates anti‐neoplastic activity in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Introducing Serine as Cardiovascular Disease Biomarker Candidate via Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of a new experimental model of osteoporosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianjpr.com [asianjpr.com]
- 19. researchgate.net [researchgate.net]
- 20. leapchem.com [leapchem.com]
Methodological & Application
Application Notes and Protocols for Boc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides for research and therapeutic applications. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[1][2][3] This document provides detailed application notes and protocols for the use of N-α-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH), a key building block for incorporating serine residues into a peptide sequence.
The hydroxyl group of serine requires protection to prevent side reactions during peptide synthesis.[4] In the Boc/Bzl strategy, the benzyl (Bzl) ether is a commonly used semi-permanent protecting group for the serine side chain.[4] The N-α-amino group is temporarily protected by the acid-labile Boc group.[4][5] This strategy relies on differential acid lability for selective deprotection: the Boc group is removed by moderate acids like trifluoroacetic acid (TFA), while the more stable benzyl group and the peptide-resin linkage are cleaved simultaneously in the final step with a strong acid, such as anhydrous hydrogen fluoride (HF).[1][6][7]
Key Features of Boc-Ser(Bzl)-OH:
-
N-α-Protection: Acid-labile Boc group.
-
Side-Chain Protection: Acid-stable Benzyl (Bzl) ether.
-
Application: Suitable for Boc-based solid-phase and solution-phase peptide synthesis.[8]
Experimental Protocols
Resin Selection and Preparation
For the synthesis of peptide acids using the Boc/Bzl strategy, Merrifield or PAM (phenylacetamidomethyl) resins are commonly used. For peptide amides, MBHA (methylbenzhydrylamine) or BHA (benzhydrylamine) resins are the standards.[9]
Protocol: Attaching the First Amino Acid (C-terminal) to Merrifield Resin (Cesium Salt Method)
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.
-
Amino Acid Preparation: Dissolve the Boc-protected C-terminal amino acid (2-4 equivalents relative to resin substitution) in dimethylformamide (DMF).
-
Cesium Salt Formation: Add cesium carbonate (Cs₂CO₃) (0.5 equivalents) to the amino acid solution and stir for 1 hour at room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Coupling: Dissolve the resulting Boc-amino acid cesium salt in DMF and add it to the swollen resin.[10]
-
Reaction: Heat the mixture at 50°C for 12-24 hours.[10]
-
Washing: Wash the resin thoroughly with DMF, followed by a mixture of DMF/water, then DMF again, and finally with DCM.[10]
-
Drying: Dry the resin under vacuum.
The Boc-SPPS Cycle
The synthesis of the peptide chain proceeds through a repeated cycle of deprotection, neutralization, and coupling for each amino acid.
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.
Protocol:
-
Pre-wash: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2-5 minutes, then drain.[9][10]
-
Deprotection: Add a fresh solution of 25-50% TFA in DCM (10 mL per gram of resin) and agitate for 20-30 minutes at room temperature.[9][10]
-
Washing: Filter the resin and wash thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA and the cleaved Boc group.[10]
Note on Scavengers: When the peptide sequence contains sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), a scavenger such as 0.5% dithioethane (DTE) should be added to the TFA/DCM solution to prevent side reactions from the tert-butyl cation formed during deprotection.[1][6][10]
After deprotection, the N-terminal amino group is protonated as a TFA salt and must be neutralized to the free amine for the subsequent coupling reaction.[1][6]
Protocol:
-
Washing: Wash the peptide-resin with DCM.
-
Neutralization: Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[9][10]
-
Agitation: Agitate for 5-10 minutes at room temperature.[9][10]
-
Final Washing: Filter the resin and wash thoroughly with DCM (3x) to remove excess base.[9][10]
In situ neutralization protocols, where neutralization occurs concurrently with the coupling reaction, can also be employed to save time and potentially improve coupling yields.[1][6]
This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Boc-Ser(Bzl)-OH.
Protocol (using HBTU):
-
Activation Solution: In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2-4 equivalents) in DMF or a DCM/DMF mixture.[10]
-
Activation: Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[10]
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.[10]
-
Monitoring: The completion of the reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test.
-
Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and byproducts.[10]
Final Cleavage and Deprotection
This final step cleaves the completed peptide from the solid support and simultaneously removes the side-chain protecting groups, including the benzyl group from the serine residue.
Protocol (Anhydrous HF Cleavage):
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.
-
Drying: Thoroughly dry the peptide-resin under vacuum.
-
Scavenger Addition: Place the peptide-resin in a specialized HF cleavage apparatus. Add a scavenger, such as anisole (typically 10% v/v), to trap reactive cations generated during cleavage.[10]
-
Cooling: Cool the reaction vessel to -5 to 0°C.[10]
-
HF Condensation: Condense anhydrous HF into the reaction vessel.[10]
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[10]
-
HF Evaporation: Evaporate the HF under a vacuum.[10]
-
Peptide Precipitation: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[10]
-
Isolation: Filter and dry the crude peptide.
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.[10]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Chemical Name | Advantages | Disadvantages |
| DCC | N,N'-Dicyclohexylcarbodiimide | Cost-effective.[11] | Insoluble dicyclohexylurea (DCU) byproduct can be difficult to remove.[10] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Soluble urea byproduct; HOBt suppresses racemization and accelerates coupling.[11][12] | Can be less efficient for sterically hindered couplings. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient and fast, good for difficult couplings.[12] | Can cause guanidinylation of the N-terminal amino group if activation is slow. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU due to the HOAt leaving group, excellent for difficult couplings.[11] | Higher cost. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based, avoids guanidinylation side reaction. | Solutions in DMF have moderate stability. |
Table 2: Typical Conditions for Final Peptide Cleavage
| Cleavage Reagent | Conditions | Side-Chain Groups Cleaved | Notes |
| Anhydrous HF | 0°C, 1-2 hours, with scavenger (e.g., anisole) | Bzl, Tos, Z(2-Cl), etc. | The standard, highly effective method for Boc/Bzl strategy. Requires special apparatus.[3][10] |
| TFMSA | 0°C, 1-2 hours, in TFA with scavengers | Similar to HF | Trifluoromethanesulfonic acid is a liquid alternative to HF, but still highly corrosive.[1][13] |
Visualizations
Diagram 1: Overall Boc-SPPS Workflow
Caption: General workflow for the Boc solid-phase peptide synthesis (SPPS) cycle.
Diagram 2: Coupling Reaction of Boc-Ser(Bzl)-OH
Caption: Activation and coupling of Boc-Ser(Bzl)-OH to the peptide chain.
Diagram 3: Final Cleavage and Deprotection Logic
Caption: Logical flow of the final cleavage and side-chain deprotection step.
References
- 1. peptide.com [peptide.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. Disulfide bond as peptide-resin linkage in Boc-Bzl SPPS, for potential biochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Protocols for N-Terminal Protection of Serine Benzyl Ester: Application Notes
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and development of peptide-based therapeutics, the precise control of reactive functional groups is essential. For the amino acid serine, which contains a primary amine, a carboxylic acid, and a hydroxyl group, strategic protection is critical to prevent unwanted side reactions during peptide coupling. When the C-terminus is protected as a benzyl ester (Ser-OBzl), the subsequent selective protection of the N-terminal amine is a key step.
This document provides detailed application notes and experimental protocols for the N-terminal protection of serine benzyl ester using three of the most common amine protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is a critical decision in the overall synthetic strategy, as it dictates the conditions required for its subsequent removal.
Comparison of N-Terminal Protecting Groups for Serine Benzyl Ester
The selection of an appropriate N-terminal protecting group depends on the desired orthogonality with other protecting groups in the synthetic scheme and the lability of the final peptide. The following table summarizes the key characteristics and reaction conditions for the Boc, Cbz, and Fmoc protection of serine benzyl ester.
| Protecting Group | Reagent | Typical Solvent(s) | Base | Typical Yield | Typical Purity | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Dioxane/Water | Sodium Hydroxide (NaOH) | High (up to 100% reported)[1] | High | Strong Acid (e.g., TFA in DCM)[2][3] |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Dioxane/Water | Sodium Hydroxide (NaOH) | Good to High | Good to High | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[4] |
| Fmoc | Fmoc-OSu | THF/aq. NaHCO₃ | Sodium Bicarbonate (NaHCO₃) | High | >98.5% | Base (e.g., 20% Piperidine in DMF)[2][5] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the N-terminal protection of L-serine benzyl ester and the subsequent deprotection.
tert-Butoxycarbonyl (Boc) Protection
a) Protection of Serine Benzyl Ester with (Boc)₂O
This protocol describes the protection of the N-terminus of L-serine benzyl ester using di-tert-butyl dicarbonate.
-
Materials:
-
L-serine benzyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel
-
-
Procedure:
-
Dissolve L-serine benzyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1 M NaOH solution (2.0 eq) while monitoring the pH to ensure it remains basic.
-
Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-Ser-OBzl.
-
The crude product can be purified by flash chromatography on silica gel if necessary.[1]
-
b) Deprotection of Boc-Ser-OBzl
This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).
-
Materials:
-
Boc-L-Ser-OBzl
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve Boc-L-Ser-OBzl (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 25-50% v/v in DCM) dropwise to the solution.[2]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[6]
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain L-Ser-OBzl.
-
Benzyloxycarbonyl (Cbz) Protection
a) Protection of Serine Benzyl Ester with Cbz-Cl
This protocol details the N-terminal protection of L-serine benzyl ester using benzyl chloroformate.
-
Materials:
-
L-serine benzyl ester hydrochloride
-
Benzyl Chloroformate (Cbz-Cl)
-
Dioxane
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel
-
-
Procedure:
-
Dissolve L-serine benzyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 M NaOH solution (2.0 eq) to basify the solution.
-
Slowly and simultaneously add Cbz-Cl (1.1 eq) and 1 M NaOH solution via two separate addition funnels, maintaining the pH between 9-10.
-
Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, extract the mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Cbz-L-Ser-OBzl.
-
The product can be purified by recrystallization or flash chromatography.
-
b) Deprotection of Cbz-Ser-OBzl
This protocol describes the removal of the Cbz group via catalytic transfer hydrogenation.
-
Materials:
-
Cbz-L-Ser-OBzl
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH) or Ammonium formate (HCOONH₄)
-
Celite
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve Cbz-L-Ser-OBzl (1.0 eq) in methanol.
-
Add 10% Pd/C (typically 10% by weight of the substrate).
-
To this suspension, add formic acid (excess) or ammonium formate (excess) as the hydrogen donor.[4]
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain L-Ser-OBzl.
-
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
a) Protection of Serine Benzyl Ester with Fmoc-OSu
This protocol outlines the N-terminal protection of L-serine benzyl ester using N-(9-Fluorenylmethoxycarbonyloxy)succinimide.
-
Materials:
-
L-serine benzyl ester hydrochloride
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
-
-
Procedure:
-
Dissolve L-serine benzyl ester hydrochloride (1.0 eq) in a mixture of THF and saturated aqueous NaHCO₃ solution.
-
Add Fmoc-OSu (1.05 eq) to the solution.
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1 M HCl, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield Fmoc-L-Ser-OBzl.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
b) Deprotection of Fmoc-Ser-OBzl
This protocol describes the removal of the Fmoc group using piperidine.
-
Materials:
-
Fmoc-L-Ser-OBzl
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve Fmoc-L-Ser-OBzl (1.0 eq) in DMF.
-
Add piperidine to make a 20% (v/v) solution.[2]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, the solvent and excess piperidine are typically removed under high vacuum. The resulting crude L-Ser-OBzl is often used directly in the next step of peptide synthesis after co-evaporation with a solvent like toluene to remove residual piperidine.
-
Potential Side Reactions in Serine Protection
Several side reactions can occur during the N-terminal protection and subsequent deprotection of serine-containing peptides. Awareness of these potential issues is crucial for optimizing reaction conditions and ensuring the purity of the final product.
-
Racemization: The chiral center of serine can be susceptible to racemization, particularly under harsh basic or acidic conditions. Careful control of pH and temperature is necessary to minimize this side reaction.[7]
-
β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine residue. This is a more significant concern during Fmoc deprotection with piperidine.[7]
-
O-Acylation: The hydroxyl group of the serine side chain can compete with the N-terminal amine for acylation, leading to the formation of an O-acyl byproduct. This is more prevalent with highly reactive coupling reagents.[8]
-
N→O Acyl Shift: During strong acid cleavage (e.g., with TFA for Boc deprotection), an N→O acyl shift can occur, where the peptide bond migrates from the nitrogen to the hydroxyl group of serine, forming a depsipeptide.[7][8][9]
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of serine benzyl ester.
Caption: General workflow for N-terminal protection of Serine Benzyl Ester.
Caption: General workflow for N-terminal deprotection of protected Serine Benzyl Ester.
References
- 1. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Applications of Boc-O-benzyl-L-serine in the Synthesis of Thymosin Alpha 1: A Guide for Drug Development Professionals
Introduction
Nα-tert-Butoxycarbonyl-O-benzyl-L-serine (Boc-O-benzyl-L-serine), a key chiral building block, is an indispensable component in the solid-phase peptide synthesis (SPPS) of various pharmaceutical drugs. Its dual-protecting group strategy, with the acid-labile Boc group on the α-amino group and the benzyl ether protecting the side-chain hydroxyl group, allows for the precise and sequential assembly of amino acids into complex peptide chains. This application note provides a detailed overview of the use of Boc-O-benzyl-L-serine in the synthesis of Thymosin Alpha 1, an immunomodulatory peptide used in the treatment of viral infections and certain cancers. Detailed protocols for Boc-SPPS, data presentation, and a visualization of the relevant signaling pathway are provided to guide researchers and drug development professionals.
Key Applications of Boc-O-benzyl-L-serine in Pharmaceutical Development
Boc-O-benzyl-L-serine serves as a fundamental component in the synthesis of a wide array of therapeutic peptides. The strategic protection of the serine residue prevents unwanted side reactions during peptide chain elongation, ensuring the integrity and purity of the final product. Its applications span various therapeutic areas:
-
Antiviral Peptides: As exemplified in the synthesis of Thymosin Alpha 1, Boc-O-benzyl-L-serine is crucial for constructing peptides that modulate the immune response to viral pathogens.
-
Anticancer Therapeutics: The development of peptide-based cancer therapies often relies on the incorporation of serine residues, making Boc-O-benzyl-L-serine a valuable intermediate in the synthesis of these targeted agents.
-
Metabolic and Hormonal Peptides: Many biologically active peptides that regulate metabolic and hormonal pathways contain serine, and their synthesis is facilitated by the use of this protected amino acid.
Featured Application: Synthesis of Thymosin Alpha 1
Thymosin Alpha 1 is a 28-amino acid peptide that enhances T-cell maturation and function, thereby boosting the immune response. It is synthesized using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, where Boc-O-benzyl-L-serine is one of the key building blocks.
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of Thymosin Alpha 1 using the Boc/Bzl protection strategy on a 4-(oxymethyl)phenylacetamidomethyl (PAM) resin.
1. Resin Preparation and First Amino Acid Attachment:
-
Resin Swelling: Swell the PAM resin in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: The first amino acid, Asparagine (Asn), is attached to the resin. The specific protocol for this initial coupling is crucial for the overall success of the synthesis.
2. General Boc-SPPS Cycle for Amino Acid Addition (including Boc-Ser(Bzl)-OH):
This cycle is repeated for each amino acid in the Thymosin Alpha 1 sequence.
-
Step 1: Deprotection:
-
Wash the resin-bound peptide with DCM (3 x 1 min).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3 x 1 min) and then with isopropanol (1 x 1 min) to remove residual TFA.
-
Wash again with DCM (3 x 1 min).
-
-
Step 2: Neutralization:
-
Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 10 minutes (repeat twice).
-
Wash the resin with DCM (5 x 1 min) to remove excess base.
-
-
Step 3: Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., Boc-O-benzyl-L-serine) (3 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) (3 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF) for 15-30 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours, or until a ninhydrin test indicates the absence of free primary amines.
-
-
Step 4: Washing:
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
3. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Treat the dried peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of a scavenger such as anisole at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the benzyl side-chain protecting groups, including the one on serine.
-
Evaporate the HF under a stream of nitrogen.
4. Purification and Analysis:
-
Precipitate the crude peptide with cold diethyl ether and wash several times to remove scavengers.
-
Dissolve the crude peptide in an aqueous buffer (e.g., 10% acetic acid).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its purity and identity.
Quantitative Data from Thymosin Alpha 1 Synthesis
The following table summarizes typical data obtained during the solid-phase synthesis of Thymosin Alpha 1.
| Step | Parameter | Value/Range | Reference |
| Resin Loading | Initial Amino Acid Substitution | 0.5 - 0.8 mmol/g | General SPPS protocols |
| Coupling Efficiency | Per Step (monitored by Ninhydrin test) | >99% | General SPPS protocols |
| Overall Yield (Crude) | Based on initial resin loading | 60 - 70% | [1] |
| Final Yield (Purified) | After RP-HPLC | ~30 - 35% | [2][3] |
| Purity (Final Product) | By analytical RP-HPLC | >98% | [4] |
Signaling Pathway and Mechanism of Action
Thymosin Alpha 1 exerts its immunomodulatory effects primarily by interacting with Toll-like receptors (TLRs) on immune cells, such as dendritic cells and T-lymphocytes. This interaction triggers a signaling cascade that leads to the maturation and activation of T-cells and the production of various cytokines.
Experimental Workflow for Assessing Thymosin Alpha 1 Activity
Workflow for evaluating Thymosin Alpha 1 bioactivity.
Thymosin Alpha 1 Signaling Pathway
Thymosin Alpha 1 Toll-like Receptor signaling cascade.
Boc-O-benzyl-L-serine is a critical chiral building block in the pharmaceutical industry, enabling the synthesis of complex therapeutic peptides like Thymosin Alpha 1. The Boc/Bzl solid-phase peptide synthesis strategy, while requiring careful execution and stringent purification, provides a reliable method for producing high-purity peptides. Understanding the detailed synthetic protocols and the underlying biological mechanisms of action is essential for the successful development of peptide-based drugs. The information and protocols provided herein serve as a comprehensive resource for researchers and scientists in the field of pharmaceutical drug development.
References
- 1. Solid-phase synthesis of thymosin alpha 1 using tert-butyloxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of a peptide derivative of thymosin alpha1 and initial studies on its (99m)Tc-radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on Fmoc solid-phase synthesis and activity of thymosin α_1 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Catalytic Hydrogenation in Benzyl Group Deprotection of Serine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the deprotection of the benzyl (Bn) group from the side chain of serine residues using catalytic hydrogenation. This method is a cornerstone in peptide synthesis and the development of complex organic molecules, offering a mild and efficient means of removing this common protecting group.
Introduction
The benzyl ether is a frequently utilized protecting group for the hydroxyl function of serine due to its stability under a wide range of reaction conditions. Its removal via catalytic hydrogenation is a key step in the final deprotection of synthetic peptides and other pharmaceutical intermediates. This process involves the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of a metal catalyst and a hydrogen source, yielding the free hydroxyl group and toluene as a byproduct.
Two primary methodologies are employed:
-
Classical Catalytic Hydrogenation: Utilizes hydrogen gas (H₂) as the hydrogen source.
-
Catalytic Transfer Hydrogenation (CTH): Employs a hydrogen donor molecule, obviating the need for pressurized hydrogen gas and offering operational simplicity.[1][2]
The choice of catalyst, hydrogen source, and solvent system is critical for achieving high yields and selectivity, particularly for more challenging substrates like O-benzyl serine.[3][4]
Key Experimental Parameters and Data
The efficiency of the benzyl group deprotection from serine is influenced by several factors, including the choice of catalyst, hydrogen source, solvent, temperature, and pressure. Below is a summary of common conditions and reported yields for the deprotection of O-benzyl ethers and related protecting groups.
| Substrate (Protecting Group) | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| O-Benzyl Serine Derivative | Palladium Black | 1,4-Cyclohexadiene | Glacial Acetic Acid | 25 | 2 h | Good | |
| O-Benzyl Serine/Threonine | Palladium Black | Cyclohexene | Not Specified | Not Specified | Rapid | Not Specified | [4] |
| N-Cbz-O-Benzyl-Serine | 10% Pd/C | HCOOH | Methanol | Room Temp | Minutes | High | [5] |
| Various O-Benzyl Ethers | 10% Pd/C | Formic Acid | Not Specified | Not Specified | Fast | High | [1] |
| Carbohydrate Benzyl Ethers | 10% Pd/C | Triethylsilane | Methanol | Room Temp | Not Specified | Excellent | [2] |
| N-Benzyl Amines | 10% Pd/C | Ammonium Formate | Chloroform | Reflux | 10 min | 90 | [6] |
| General O-Benzyl Ethers | Pd/C | H₂ | MeOH, EtOH, EtOAc | Room Temp | Not Specified | High | [7] |
Note: Quantitative data for the deprotection of a simple O-benzyl serine is often embedded within larger synthetic sequences in the literature. The conditions presented are representative of effective protocols for this transformation.
Experimental Protocols
Protocol 1: Classical Catalytic Hydrogenation using Hydrogen Gas
This protocol is a standard and highly effective method for benzyl ether cleavage.
Materials:
-
O-Benzylated serine substrate
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the O-benzylated serine substrate in the chosen solvent in a reaction flask equipped with a stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution. The flask should be under an inert atmosphere (e.g., nitrogen or argon) before adding the catalyst.
-
Seal the flask and carefully evacuate the inert atmosphere, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
For a balloon setup, maintain a positive pressure of hydrogen by attaching a hydrogen-filled balloon to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the deprotected serine derivative.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This protocol offers a convenient alternative that avoids the use of flammable hydrogen gas.[2]
Materials:
-
O-Benzylated serine substrate
-
10% Palladium on Carbon (Pd/C) or Palladium Black catalyst (10 mol%)
-
Hydrogen Donor: Ammonium formate, formic acid, or 1,4-cyclohexadiene
-
Solvent: Methanol (MeOH) or Glacial Acetic Acid
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the O-benzylated serine substrate in the chosen solvent in a reaction flask with a stir bar.
-
Add the palladium catalyst to the solution. For more resistant substrates like O-benzyl serine, freshly prepared palladium black may be more effective.[3][4]
-
Add the hydrogen donor to the reaction mixture.
-
If using ammonium formate, add 5-10 equivalents.
-
If using formic acid, it can be used as a co-solvent.[5]
-
If using 1,4-cyclohexadiene, add 10 equivalents.
-
-
Stir the reaction mixture at room temperature. The reaction may be gently heated if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
If an acidic hydrogen donor was used, a basic workup may be necessary to neutralize the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of O-benzyl serine.
Caption: General workflow for benzyl deprotection.
Conclusion
The catalytic hydrogenation for the deprotection of O-benzyl serine is a robust and widely applicable method. While classical hydrogenation with H₂ gas and Pd/C is a standard approach, catalytic transfer hydrogenation offers a safer and more convenient alternative. For challenging substrates, the use of more active catalysts like palladium black may be necessary to achieve efficient deprotection. The protocols provided herein serve as a comprehensive guide for researchers in the successful application of this essential synthetic transformation.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Notes and Protocols for Improving Fmoc-Ser(Bzl)-OH Coupling Efficiency in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of serine residues into synthetic peptides is fundamental for mimicking native protein structures and functions. The use of Nα-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH) is a common strategy in automated solid-phase peptide synthesis (SPPS) due to the stability of the benzyl ether protecting group under the mildly basic conditions required for Fmoc removal. However, coupling of Fmoc-Ser(Bzl)-OH can present challenges, including incomplete reactions leading to deletion sequences and potential side reactions such as racemization, particularly when using certain activation methods.
This document provides a detailed guide to understanding and overcoming these challenges. It includes a comparative analysis of different coupling reagents, optimized experimental protocols for automated synthesizers, and troubleshooting strategies to enhance the efficiency and fidelity of Fmoc-Ser(Bzl)-OH incorporation.
Challenges in Fmoc-Ser(Bzl)-OH Coupling
The primary challenges associated with the coupling of Fmoc-Ser(Bzl)-OH in automated SPPS include:
-
Steric Hindrance: The bulky nature of the Fmoc and benzyl protecting groups can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.
-
Aggregation: As the peptide chain elongates, it can adopt secondary structures or aggregate on the solid support, further impeding access to the reactive sites. This is a general challenge in SPPS but can be exacerbated by difficult couplings.
-
Racemization: The α-carbon of serine is susceptible to racemization during the activation step, particularly with certain combinations of coupling reagents and bases. The use of N,N'-diisopropylethylamine (DIPEA) has been shown to induce racemization in the coupling of some Fmoc-amino acids.[1]
-
Side Reactions: Although less common with the benzyl protecting group compared to others, side reactions such as β-elimination can occur under harsh conditions, leading to the formation of dehydroalanine.
Strategies for Improving Coupling Efficiency
Several strategies can be employed to enhance the coupling efficiency of Fmoc-Ser(Bzl)-OH:
-
Choice of Coupling Reagent: Modern aminium/uronium and phosphonium salt-based coupling reagents are generally more effective than traditional carbodiimides for difficult couplings.
-
Optimization of Reaction Conditions: Adjusting parameters such as temperature, reaction time, and the equivalents of reagents can significantly improve coupling outcomes.
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its aza-analogs (e.g., HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization and enhance coupling rates.[2][3]
-
Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling reactions and help disrupt peptide aggregation, leading to higher purities and yields.[4]
Comparative Data of Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful incorporation of Fmoc-Ser(Bzl)-OH. The following table summarizes the performance of common coupling reagents based on literature and typical experimental outcomes.
| Coupling Reagent | Additive | Base | Typical Coupling Time (min) | Estimated Coupling Efficiency (%) | Key Advantages | Potential Disadvantages |
| HBTU | HOBt | DIPEA | 30-60 | 95-98 | Widely used, cost-effective. | Can lead to guanidinylation of the N-terminus if used in excess.[5] |
| HATU | HOAt | DIPEA/Collidine | 15-45 | >99 | High reactivity, reduced risk of racemization compared to HBTU.[5] | Higher cost, potential for side reactions if used in excess. |
| HCTU | 6-Cl-HOBt | DIPEA | 20-50 | >98 | High efficiency, often comparable to HATU, more cost-effective. | Can be less effective than HATU for the most challenging couplings. |
| COMU | Oxyma | DIPEA | 15-40 | >99 | Very high reactivity, safer alternative to benzotriazole-based reagents, good solubility.[2] | Higher cost. |
| DIC | HOBt/Oxyma | N/A | 60-120 | 90-95 | Low cost, suitable for minimizing racemization with base-sensitive residues. | Slower reaction rates, formation of insoluble urea byproduct with DCC. |
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-Ser(Bzl)-OH in an automated peptide synthesizer.
Standard Protocol using HBTU/HOBt
This protocol is a reliable starting point for routine couplings.
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and allow for a pre-activation time of 2-5 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 45-60 minutes at room temperature.
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling is recommended.
High-Efficiency Protocol using HATU
This protocol is recommended for difficult sequences or when maximum coupling efficiency is required.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 of the standard protocol.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Solution Preparation:
-
Dissolve Fmoc-Ser(Bzl)-OH (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add 2,4,6-collidine (8 eq.) as a milder base to minimize racemization.
-
Allow for a brief pre-activation of 1-2 minutes.
-
-
Coupling Reaction: Add the activated solution to the resin and couple for 30 minutes at room temperature. For very difficult couplings, the temperature can be increased to 50°C.
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Monitoring: Perform a Kaiser test.
Microwave-Assisted Protocol using COMU
This protocol leverages microwave energy for rapid and efficient couplings.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 of the standard protocol.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Solution Preparation:
-
Dissolve Fmoc-Ser(Bzl)-OH (5 eq.) and COMU (5 eq.) in DMF.
-
Add DIPEA (10 eq.).
-
-
Coupling Reaction: Add the coupling solution to the resin. Perform the coupling in a microwave peptide synthesizer for 5-10 minutes at a temperature of 75°C.
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Monitoring: Perform a Kaiser test.
Visualizations
Experimental Workflow
Caption: Automated SPPS workflow for peptide synthesis.
Key Chemical Reactions in Fmoc-Ser(Bzl)-OH Coupling
Caption: Key reaction steps in Fmoc-Ser(Bzl)-OH coupling.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance- Peptide aggregation- Insufficient reaction time or temperature | - Perform a double coupling.- Switch to a more powerful coupling reagent (e.g., HATU or COMU).- Increase the coupling time or temperature (e.g., 50°C).- Use microwave-assisted synthesis. |
| Racemization (Diastereomeric Impurity in HPLC) | - Strong base (e.g., DIPEA)- Prolonged activation time | - Replace DIPEA with a weaker base like 2,4,6-collidine.- Minimize the pre-activation time before adding to the resin.- Use a carbodiimide-based coupling with Oxyma at room temperature. |
| Low Yield of Final Peptide | - Cumulative incomplete couplings- Loss of peptide from the resin | - Optimize coupling conditions for each amino acid, especially for difficult ones like Fmoc-Ser(Bzl)-OH.- Ensure proper washing steps to remove byproducts that could interfere with subsequent reactions. |
By carefully selecting coupling reagents, optimizing reaction conditions, and employing appropriate monitoring techniques, the challenges associated with Fmoc-Ser(Bzl)-OH coupling can be effectively overcome, leading to the synthesis of high-purity peptides for research and drug development.
References
Application Notes and Protocols for the Cleavage of Benzyl Ether from Ser(Bzl) Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the cleavage of the benzyl ether protecting group from serine residues, a critical step in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl strategy. The two most common strong acids for this final deprotection step, Hydrogen Fluoride (HF) and Trifluoromethanesulfonic Acid (TFMSA), are discussed in detail.
Introduction
In Boc/Bzl-based peptide synthesis, the side chain of serine is commonly protected as a benzyl ether (Ser(Bzl)). The final step of the synthesis involves the simultaneous cleavage of the peptide from the resin support and the removal of all side-chain protecting groups. This is typically achieved using strong acids like anhydrous HF or TFMSA.[1][2] The choice of cleavage reagent and conditions is crucial to maximize the yield of the desired peptide while minimizing side reactions.[3]
The cleavage mechanism primarily proceeds through an SN1 pathway, involving the formation of a benzyl carbocation.[3] This reactive intermediate can lead to undesired alkylation of nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4][5] To mitigate these side reactions, "scavengers" are added to the cleavage cocktail to trap the carbocations.[3][5]
An alternative "low-acidity" SN2 mechanism can be favored by using a lower concentration of the strong acid in the presence of a weak base like dimethyl sulfide (DMS).[5][6] This approach, often part of a "low-high" two-step procedure, generates fewer carbocationic species, thus reducing alkylation side products.[4][5]
Comparative Data: HF vs. TFMSA Cleavage
The selection between HF and TFMSA depends on available equipment, safety considerations, and the specific peptide sequence. HF is highly effective but also extremely toxic and corrosive, requiring a specialized apparatus.[2][3] TFMSA is a less volatile and non-corrosive alternative that does not require a dedicated setup, but it may not be as effective for removing all protecting groups, such as Arg(Tos).[7][8]
| Parameter | Hydrogen Fluoride (HF) | Trifluoromethanesulfonic Acid (TFMSA) |
| Apparatus | Dedicated HF-resistant apparatus required (Teflon/Kel-F)[3][9] | Standard laboratory glassware[7] |
| Volatility | High (Boiling Point: 19.5 °C) | Low (Boiling Point: 162 °C)[6] |
| Toxicity | Extremely toxic and corrosive[3] | Corrosive, but less hazardous than HF |
| Cleavage Efficacy | Highly effective for most Boc/Bzl protecting groups, including Arg(Tos) and Cys(Meb)[4] | Does not cleave Arg(Tos) or Arg(NO2)[7][8] |
| Work-up | HF is removed by evaporation[4] | TFMSA is non-volatile; peptide precipitation and washing are critical to remove the acid and scavengers[6][8] |
| Common Side Reactions | Alkylation of sensitive residues by benzyl carbocations, aspartimide formation, N-O acyl shift in Ser/Thr residues.[4][10] | Similar to HF, but TFMSA-cleaved peptides are more prone to salt and scavenger association.[7][8] |
Experimental Protocols
Safety Precaution: Anhydrous HF is extremely hazardous and can cause severe burns that may not be immediately painful. All work with HF must be conducted in a specialized, HF-resistant apparatus within a well-ventilated fume hood by trained personnel. Always have calcium gluconate available as an antidote.[3] TFMSA is also a strong, corrosive acid and should be handled with appropriate personal protective equipment.
Protocol 1: Standard "High-HF" Cleavage
This protocol is suitable for most peptides and utilizes a high concentration of HF in an SN1-type reaction.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., p-cresol, anisole)
-
HF cleavage apparatus
-
Magnetic stir bar (Teflon™ coated)
-
Cold diethyl ether
-
Extraction solvent (e.g., 20% acetic acid in water)
Procedure:
-
Place the dried peptide-resin (e.g., 1-2 g) and a Teflon-coated stir bar into the Kel-F reaction vessel of the HF apparatus.[4]
-
Add the scavenger cocktail. A common choice is 1.0 mL of p-cresol or anisole per gram of resin.[5]
-
Seal the apparatus and cool the reaction vessel to -5 to 0 °C using a dry ice/methanol bath.
-
Carefully distill approximately 10 mL of anhydrous HF per gram of resin into the reaction vessel.[4]
-
Stir the mixture at 0 °C for 45-60 minutes. For peptides with more resistant protecting groups like Arg(Tos), the reaction time may be extended up to 2 hours.[4]
-
After the reaction is complete, remove the HF by evaporation under a vacuum. This must be done carefully to prevent the resin from being carried into the manifold.[4]
-
Once the HF is removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide and wash away the scavengers.[4]
-
Filter the peptide/resin mixture through a fritted funnel and wash the precipitate with cold diethyl ether two to three more times.[4]
-
Extract the peptide from the resin using a suitable solvent, such as 30-50 mL of 20% acetic acid in water per gram of resin.[4]
-
Lyophilize the aqueous solution to obtain the crude peptide.
Protocol 2: "Low-High HF" Cleavage
This two-step procedure is recommended for peptides containing sensitive residues susceptible to alkylation (Trp, Met, Cys, Tyr). The initial "low HF" step uses an SN2 mechanism to remove many protecting groups, followed by a "high HF" step to cleave more resistant groups and the resin linkage.[4][5]
Materials:
-
Same as Protocol 1, with the addition of Dimethyl Sulfide (DMS) and potentially p-thiocresol.
Procedure:
Part A: Low-HF Step (SN2 Deprotection)
-
Place the peptide-resin (e.g., 1 g) and a stir bar in the reaction vessel.
-
Add the "low HF" scavenger cocktail. A typical mixture is 6.5 mL of DMS and 1.0 mL of p-cresol per gram of resin.[4][5] For peptides containing Trp(For), use 0.75 mL p-cresol and 0.25 mL p-thiocresol.[4]
-
Cool the vessel to 0 °C.
-
Distill 2.5 mL of HF per gram of resin into the vessel.[4][5]
-
Stir the mixture for 2 hours at 0 °C.[4]
-
Evaporate the HF and DMS under vacuum.
Part B: High-HF Step (SN1 Cleavage)
-
To the resin from Part A, add 1.0 mL of p-cresol per gram of the initial resin.
-
Cool the reaction vessel to -5 to 0 °C.
-
Distill 10 mL of HF per gram of the initial resin.[4]
-
Stir the mixture for 1-1.5 hours at -5 to 0 °C.[4]
-
Evaporate the HF and proceed with the ether precipitation, washing, and peptide extraction as described in Protocol 1 (steps 6-10).[4]
Protocol 3: Standard TFMSA Cleavage
This protocol is an alternative to HF that can be performed in standard glassware. It is not suitable for peptides containing Arg(Tos).[7]
Materials:
-
Peptide-resin (dried)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., thioanisole, m-cresol, ethanedithiol (EDT))
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Cold methyl t-butyl ether (MTBE) or diethyl ether
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.[7][11]
-
Add the scavengers. A common mixture is 200 µL of thioanisole and 100 µL of EDT per 100 mg of resin.[11]
-
Cool the flask in an ice bath to 0 °C.
-
Add 1.0 mL of TFA per 100 mg of resin and stir for 5-10 minutes.[7]
-
Slowly, add 100 µL of TFMSA per 100 mg of resin while stirring vigorously to dissipate heat.[7]
-
Allow the mixture to warm to room temperature and stir for 90-120 minutes.[7]
-
Filter the mixture through a fine sintered glass funnel to remove the resin. Wash the resin with a small amount of fresh TFA.[7]
-
Combine the filtrates and add the solution dropwise to 8-10 volumes of cold MTBE or diethyl ether to precipitate the peptide.[7][11]
-
If necessary, store at 4 °C overnight to complete precipitation.[7]
-
Filter or centrifuge to collect the crude peptide pellet.
-
Wash the pellet with cold ether to remove residual scavengers and acid.[7]
-
Dry the crude peptide under vacuum. Desalting may be required before purification.[7]
Visualized Workflows and Mechanisms
References
- 1. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. slideshare.net [slideshare.net]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: Acid-Catalyzed Hydrolysis for the Deprotection of Benzyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl esters are widely utilized as protecting groups for carboxylic acids in organic synthesis due to their stability under various reaction conditions and their susceptibility to cleavage under relatively mild acidic conditions. Acid-catalyzed hydrolysis offers a robust and often high-yielding method for the deprotection of benzyl esters, regenerating the free carboxylic acid. This document provides detailed application notes, experimental protocols, and comparative data for this important transformation.
The cleavage of benzyl esters under acidic conditions typically proceeds through an SN1-type mechanism.[1] The reaction is initiated by protonation of the ester carbonyl, followed by the departure of the stable benzyl carbocation, which is often trapped by a scavenger to prevent side reactions. A variety of Brønsted and Lewis acids can be employed, with trifluoroacetic acid (TFA) being one of the most common reagents.
Data Presentation
The selection of an appropriate acid catalyst and reaction conditions is crucial for achieving efficient and clean deprotection. The following table summarizes quantitative data from various acid-catalyzed deprotection reactions of benzyl esters, allowing for easy comparison of different methodologies.
| Substrate | Acid Catalyst | Solvent | Scavenger | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Benzoate | SnCl₄ (0.5 equiv) | CH₂Cl₂ | - | 40 | 6 | 80 | [2] |
| Benzyl Benzoate | SnCl₄ (1.2 equiv) | CH₂Cl₂ | - | 25 | 19 | 79 | [2] |
| N-Boc-L-Alanine benzyl ester | TFA/CH₂Cl₂ (1:1) | CH₂Cl₂ | - | Room Temp. | 5 | Quantitative | |
| O-Benzyl-L-Tyrosine | TFA | - | Thioanisole | 25 | 3 | Quantitative | |
| Substituted Benzyl Ester | AlCl₃ | CH₂Cl₂ | Anisole | 0 to rt | - | High | [1][3] |
| Substituted Benzyl Ester | FeCl₃ | - | - | 50 | - | - | [3] |
| Substituted Benzyl Ester | [Re(CO)₄Br]₂ | - | Mesitylene | 50 | - | - | [3] |
Signaling Pathways and Experimental Workflows
To visualize the logic of the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for acid-catalyzed deprotection.
Caption: SN1 mechanism of acid-catalyzed benzyl ester hydrolysis.
Experimental Protocols
Protocol 1: Deprotection of a Benzyl Ester using Trifluoroacetic Acid (TFA) and Anisole
This protocol describes a general procedure for the cleavage of a benzyl ester using TFA with anisole as a carbocation scavenger.[1]
Materials:
-
Benzyl ester substrate
-
Dichloromethane (CH₂Cl₂)
-
Anisole
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask, dissolve the benzyl ester substrate in dichloromethane (CH₂Cl₂). Add anisole (1.5-2.0 equivalents).[1]
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, typically 5-10 equivalents) to the stirred solution.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.
-
Workup:
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Concentrate the dried organic solution under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
-
Purification: Purify the crude product by chromatography or crystallization as needed.
Protocol 2: Deprotection of a Benzyl Ester using Tin(IV) Chloride (SnCl₄)
This protocol outlines the use of a Lewis acid, SnCl₄, for the deprotection of benzyl esters.[2]
Materials:
-
Benzyl ester substrate
-
Dichloromethane (CH₂Cl₂)
-
Tin(IV) chloride (SnCl₄)
-
Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve the benzyl ester substrate in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add tin(IV) chloride (SnCl₄, 0.5 equivalents) to the solution.[2]
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and stir for the required time (e.g., 6 hours), monitoring the reaction progress by TLC.[2]
-
Workup:
-
Cool the reaction mixture to room temperature and quench by the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure to obtain the crude carboxylic acid.
-
Purification: Further purify the product by appropriate methods such as crystallization or column chromatography.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trifluoroacetic acid and Lewis acids such as SnCl₄ are corrosive and should be handled with extreme care.
-
Quenching of acidic reactions can be exothermic and may cause splashing. Perform this step slowly and carefully.
References
Selecting the Optimal Coupling Reagent for (S)-Benzyl 2-amino-3-hydroxypropanoate: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Benzyl 2-amino-3-hydroxypropanoate, a protected derivative of serine, is a crucial building block in the synthesis of peptides and complex pharmaceutical intermediates. The selection of an appropriate coupling reagent is paramount to ensure high yields, minimize side reactions such as racemization and O-acylation, and achieve a final product of high purity. This document provides a comprehensive guide to selecting coupling reagents for this specific amino acid derivative, offering a comparative analysis of common reagents, detailed experimental protocols, and a discussion of potential side reactions and mitigation strategies.
Introduction
The formation of a peptide bond between the carboxylic acid of an incoming amino acid and the free amine of a peptide chain is a fundamental step in peptide synthesis. For amino acids with reactive side chains, such as the hydroxyl group in serine, this process requires careful optimization. (S)-Benzyl 2-amino-3-hydroxypropanoate features a benzyl ester protecting the C-terminus. While this protects the carboxyl group, the side-chain hydroxyl group remains reactive and can lead to undesirable side reactions, most notably O-acylation.[1] Furthermore, the chiral center at the alpha-carbon is susceptible to epimerization under certain coupling conditions.[2][3]
This guide evaluates the performance of three major classes of coupling reagents: carbodiimides, aminium/uronium salts, and phosphonium salts, in the context of their application with (S)-Benzyl 2-amino-3-hydroxypropanoate.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency and purity of the resulting peptide. The following table summarizes the performance of commonly used coupling reagents.
| Coupling Reagent/System | Typical Yield | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| EDC/HOBt | ~91%[4] | 18 - 24 hours[4] | Cost-effective; water-soluble byproducts are easily removed.[4] | Slower reaction rates; risk of racemization without an additive like HOBt.[4] |
| HBTU/Base | >90% | 10 - 60 minutes[4] | Fast and efficient, good for sterically hindered amino acids.[4] | Potential for guanidinylation of the N-terminus if used in excess; moderate skin sensitizer.[4] |
| HATU/Base | >95% | < 30 minutes[4] | More reactive than HBTU, leading to faster and more complete reactions with a lower risk of epimerization.[2] | Higher cost compared to HBTU. |
| PyBOP/Base | High | 1 - 3 hours | Does not cause guanidinylation; byproducts are generally less hazardous than those from BOP.[5] | Can be less effective for highly hindered couplings compared to HATU. |
| DEPBT/Base | ~54.6% | Not Specified | Exhibits remarkable resistance to racemization.[4] | Lower reported yield in this specific context compared to other reagents.[4] |
Key Considerations and Potential Side Reactions
Hydroxyl Group Protection
While (S)-Benzyl 2-amino-3-hydroxypropanoate has its C-terminus protected, the hydroxyl group of the serine side chain is unprotected. This can lead to O-acylation, where the incoming activated amino acid acylates the hydroxyl group, resulting in a branched peptide impurity.[1] To prevent this, it is highly recommended to use a protected serine derivative, such as Fmoc-Ser(tBu)-OH, where the tert-butyl group protects the hydroxyl side chain.[6]
Racemization/Epimerization
The chiral integrity of the amino acid is critical for the biological activity of the final peptide. Epimerization, the change in configuration at the alpha-carbon, can occur during the activation and coupling steps, particularly through the formation of an oxazolone intermediate.[7] The risk of epimerization is influenced by the choice of coupling reagent, base, and reaction temperature.[3][5] Reagents like HATU are known to suppress racemization more effectively than HBTU.[2][8] The use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial for minimizing epimerization, especially when using carbodiimides.[9]
Guanidinylation
Uronium/aminium-based coupling reagents like HBTU and HATU can react with the N-terminal amine of the peptide chain to form a guanidinium group, which terminates chain elongation. This side reaction is more prevalent when an excess of the coupling reagent is used.[10] Phosphonium-based reagents like PyBOP do not cause this side reaction.[10]
Experimental Protocols
The following are generalized protocols for the coupling of an N-protected amino acid to (S)-Benzyl 2-amino-3-hydroxypropanoate. These protocols should be optimized based on the specific substrates and reaction scale.
General Workflow for Peptide Coupling
Caption: General workflow for a peptide coupling reaction.
Protocol 1: Coupling using HATU/Base
This protocol is recommended for its high efficiency and low risk of racemization.[2]
Materials:
-
N-Fmoc-protected amino acid (1.0 eq)
-
(S)-Benzyl 2-amino-3-hydroxypropanoate (1.0 eq)
-
HATU (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Fmoc-protected amino acid and HATU in anhydrous DMF.
-
Stir the solution for 1-2 minutes to allow for pre-activation.
-
Add DIPEA to the reaction mixture and stir for another 1-2 minutes.
-
Add a solution of (S)-Benzyl 2-amino-3-hydroxypropanoate in anhydrous DMF to the activated amino acid solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Coupling using EDC/HOBt
This is a more cost-effective method, suitable for routine couplings where racemization risk is lower.[4]
Materials:
-
N-Boc-protected amino acid (1.0 eq)
-
(S)-Benzyl 2-amino-3-hydroxypropanoate (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (Et₃N) or DIPEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Under an inert atmosphere, dissolve the N-Boc-protected amino acid, (S)-Benzyl 2-amino-3-hydroxypropanoate, and HOBt in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl to the reaction mixture, followed by the dropwise addition of the base (Et₃N or DIPEA).
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 18-24 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter off any precipitated dicyclohexylurea (if DCC is used) or proceed with a standard aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography.
Decision-Making for Reagent Selection
The choice of coupling reagent should be based on a careful consideration of the specific requirements of the synthesis.
Caption: A decision tree for selecting a suitable coupling reagent.
Conclusion
The successful coupling of (S)-Benzyl 2-amino-3-hydroxypropanoate requires a careful selection of the coupling reagent and reaction conditions to maximize yield and minimize side reactions. For challenging couplings where racemization is a significant concern, HATU is generally the superior choice. For more routine applications, EDC/HOBt or HBTU can provide a good balance of efficiency and cost. It is crucial to consider the protection of the serine hydroxyl group to prevent O-acylation, especially in multi-step syntheses. The protocols and data presented in this guide provide a solid foundation for researchers to develop robust and efficient coupling strategies for this important building block.
References
- 1. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
Revolutionizing Peptide Engineering: Advanced Methods for Late-Stage Serine Modification
Application Note
The targeted modification of complex peptides is a cornerstone of modern drug discovery and chemical biology. Among the proteinogenic amino acids, serine, with its nucleophilic hydroxyl group, presents a unique opportunity for late-stage functionalization, enabling the introduction of diverse chemical moieties that can enhance therapeutic properties, facilitate imaging, or probe biological function. This document provides a detailed overview of cutting-edge methods for the late-stage modification of serine residues, complete with experimental protocols and comparative data to guide researchers in selecting the optimal strategy for their specific application.
Introduction
Late-stage functionalization offers a powerful alternative to the de novo synthesis of modified peptides, allowing for the rapid diversification of lead compounds and the modification of native peptides and proteins. Serine's abundance and strategic locations within peptide sequences make it an attractive target. However, the challenge lies in achieving high chemoselectivity in the presence of other nucleophilic residues. This report details four prominent and effective methods that have emerged to address this challenge:
-
Serine-Selective Bioconjugation via P(V) Reagents: A chemoselective method for the direct functionalization of serine residues.
-
Deoxygenative C-C Bond Formation: A novel strategy to convert serine into a variety of non-canonical amino acids.
-
Serine/Threonine Ligation (STL): A powerful tool for the synthesis of large peptides and proteins by forming a native peptide bond at a serine or threonine residue.
-
Conversion to Dehydroalanine (Dha): The introduction of a reactive Michael acceptor for subsequent bio-orthogonal conjugations.
Method 1: Serine-Selective Bioconjugation via P(V) Reagents
This method provides a rapid and highly chemoselective approach for the modular functionalization of serine residues in native polypeptides using a P(V)-based reagent platform.[1][2][3][4][5][6][7][8] The reaction is redox-economic and generates a stable and hydrophilic phosphorothioate linkage, tolerating all other natural amino acid side chains.[1][2]
Logical Workflow
Caption: Workflow for serine-selective bioconjugation using P(V) reagents.
Quantitative Data
| Peptide/Substrate | P(V) Reagent | Conversion/Yield (%) | Reference |
| Tetrapeptide (Ac-Cys-Ser-Lys-His-NH2) | P(V)-1 | 95% | [4] |
| Tetrapeptide (Ac-Cys-Ser-Lys-His-NH2) | P(V)-2a | 72% | [4] |
| Tetrapeptide (Ac-Cys-Ser-Lys-His-NH2) | P(V)-3 | 94% | [4] |
| Peptide SI-14 | P(V)-1 | 23% | [1][4] |
| Peptide SI-14 | P(V)-2b | 36% | [1][4] |
| Peptide SI-14 | P(V)-3 | 17% | [1][4] |
| Cyclic Peptide | P(V) Reagent | 61% | [1][4] |
| Oxytocin-derivative | P(V) Reagent | 42% | [1][4] |
| Vancomycin | P(V)-1 | 19% | [1][4] |
| Vancomycin | P(V)-3 | 21% | [4] |
Experimental Protocol
General Procedure for Serine-Selective Bioconjugation:
-
Peptide Preparation: Dissolve the serine-containing peptide in an appropriate solvent (e.g., DMF) to a final concentration of 10 mM.
-
Reagent Preparation: Prepare a stock solution of the P(V) reagent (Ψ-module) in the same solvent.
-
Reaction Setup: To the peptide solution, add the P(V) reagent (2 equivalents) followed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents). For peptides containing cysteine, add ethylthiol (EtSH) (5 equivalents) to prevent side reactions.
-
Reaction Conditions: Vortex the reaction mixture at room temperature for 15 minutes to 1 hour. Monitor the reaction progress by LC-MS.
-
Quenching and Purification: For cysteine-containing peptides, a reductive quench with dithiothreitol (DTT) may be necessary. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified functionalized peptide by LC-MS and NMR spectroscopy.
Method 2: Deoxygenative C-C Bond Formation
A groundbreaking method for the late-stage deoxygenative functionalization of serine residues allows for the formation of carbon-carbon bonds, thereby converting serine into a diverse array of non-canonical amino acids.[9][10][11][12][13][14] This approach utilizes a phosphoramidite reagent in conjunction with a photocatalytic system.[9][10][11][12][13][14]
Reaction Pathway
Caption: Pathway for deoxygenative serine modification.
Quantitative Data
| Peptide Substrate | Radical Acceptor | Product | Yield (%) | Reference |
| Model Peptide | Vinyl Nitrile | Homoglutamine derivative | 75% | [9] |
| Model Peptide | Vinyl Phosphate | Phosphonate derivative | 68% | [9] |
| Model Peptide | Acrylamide | Homoglutamine derivative | 82% | [9] |
| Enkephalin | Vinyl Nitrile | Modified Enkephalin | 45% (solution) | [9] |
| Bradykinin | Vinyl Nitrile | Modified Bradykinin | 52% (solid-phase) | [9] |
| α-MSH | Vinyl Nitrile | Modified α-MSH | 38% (solution) | [9][13] |
Experimental Protocol
General Procedure for Deoxygenative Serine Functionalization:
-
Peptide Preparation: The peptide can be either in solution or on a solid support. For solid-phase synthesis, a TBS-protected serine is incorporated and selectively deprotected prior to modification.[9]
-
Phosphitylation: To the peptide, add the phosphoramidite reagent (1.5 equivalents) and an activator such as 5-methyl-tetrazole in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere. Stir at room temperature for 1-2 hours.
-
Photocatalytic C-C Coupling: To the phosphitylated peptide, add the radical acceptor (5-10 equivalents), a photocatalyst (e.g., an iridium or organic photocatalyst), and a hydrogen atom transfer reagent (e.g., IDM-BH3).
-
Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., 390 nm LED) at room temperature for 12-24 hours.
-
Workup and Purification: For solution-phase reactions, concentrate the mixture and purify by RP-HPLC. For solid-phase reactions, cleave the peptide from the resin and purify by RP-HPLC.
-
Analysis: Confirm the structure of the modified peptide by high-resolution mass spectrometry and NMR.
Method 3: Serine/Threonine Ligation (STL)
Serine/Threonine Ligation is a robust method for the chemical synthesis of proteins and large peptides.[6][15][16][17][18] It involves the chemoselective reaction between a peptide with an N-terminal serine or threonine and another peptide bearing a C-terminal salicylaldehyde (SAL) ester.[6][16][18] This reaction forms an N,O-benzylidene acetal intermediate, which upon acidolysis, yields a native peptide bond.[6][16][18]
Ligation and Deprotection Workflow
Caption: Workflow of Serine/Threonine Ligation.
Quantitative Data
| Ligation Partners | Product | Conversion/Yield (%) | Reference |
| Peptide segments 10 and 11 | Acylphosphatase segment (46-98) | 95% conversion, 31% isolated yield | [16] |
| Peptide segments 12 and 13 | Full-length Acylphosphatase | 34% isolated yield | [16] |
| Ovine-corticoliberin segments | Ovine-corticoliberin | ~90% conversion | [17] |
| Forteo segments | Forteo (Teriparatide) | High conversion | [17] |
Experimental Protocol
General Procedure for Serine/Threonine Ligation:
-
Peptide Synthesis: Synthesize the peptide with the N-terminal serine or threonine and the peptide with the C-terminal salicylaldehyde ester using standard solid-phase peptide synthesis (SPPS) protocols.
-
Ligation Reaction: Dissolve the two unprotected peptide fragments in a pyridine acetate buffer (e.g., 25 mM, 1:1 mole:mole pyridine:acetic acid) at a concentration of 1-5 mM.[15][16]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-20 hours, monitoring the progress by LC-MS.[15]
-
Solvent Removal: Remove the solvent under vacuum.
-
Acidolysis: Treat the crude ligated peptide with 95% trifluoroacetic acid (TFA) for 10 minutes to cleave the O,N-benzylidene acetal.[15]
-
Purification: Remove the TFA by a stream of air or nitrogen and purify the resulting peptide by RP-HPLC.
-
Analysis: Characterize the final ligated peptide by ESI-MS.
Method 4: Conversion to Dehydroalanine (Dha)
The conversion of serine to dehydroalanine introduces a versatile electrophilic handle into a peptide, which can be subsequently modified with various nucleophiles.[2][10][11][19][20] This transformation can be achieved through both enzymatic and chemical methods, often involving the conversion of the serine hydroxyl into a better leaving group followed by elimination.[20]
Conversion Pathway
Caption: Conversion of serine to dehydroalanine and subsequent modification.
Quantitative Data
Quantitative data for the direct conversion of serine to dehydroalanine in complex peptides is less commonly tabulated in a comparative format. The efficiency of this two-step process is highly dependent on the specific activation and elimination conditions used. However, the analogous conversion from cysteine is well-documented.
| Peptide Substrate | Reagent for Cys to Dha Conversion | Conversion (%) | Reference |
| H2N-LTFCEYWAQLCSAA-CO2H | Methyl 2,5-dibromovalerate | Clean conversion | [20] |
| Peptide 6 | Methyl 2,5-dibromovalerate | High conversion | [20] |
Experimental Protocol
General Protocol for Serine to Dehydroalanine Conversion (via a sulfonate intermediate):
-
Activation of Serine: Dissolve the serine-containing peptide in an appropriate buffer (e.g., pH 7-8). Treat the peptide with an activating agent such as phenylmethanesulfonyl fluoride (PMSF) to form a sulfonate ester.
-
Elimination: Adjust the pH of the solution to basic (e.g., pH 9-10) using a suitable base (e.g., sodium carbonate or a non-nucleophilic organic base). The elimination of the sulfonate group will proceed to form the dehydroalanine residue. Monitor the reaction by LC-MS.
-
Purification: Purify the dehydroalanine-containing peptide by RP-HPLC.
-
Subsequent Modification (Michael Addition): To the purified Dha-peptide in a suitable buffer, add a nucleophile of choice (e.g., a thiol-containing molecule). The reaction typically proceeds at room temperature. Monitor the conjugation by LC-MS.
-
Final Purification and Analysis: Purify the final modified peptide by RP-HPLC and characterize by mass spectrometry.
Conclusion
The methods presented herein represent a versatile toolkit for the late-stage modification of serine residues in complex peptides. The choice of method will depend on the desired modification, the complexity of the peptide, and the required reaction conditions. Serine-selective bioconjugation with P(V) reagents offers a direct and chemoselective route for attaching various payloads. Deoxygenative C-C bond formation provides a unique capability to introduce non-canonical side chains. Serine/Threonine ligation is a powerful strategy for the convergent synthesis of large peptides and proteins. Finally, conversion to dehydroalanine opens up possibilities for a wide range of subsequent modifications via Michael addition. By leveraging these advanced methodologies, researchers can significantly accelerate the development of novel peptide-based therapeutics and biological probes.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. par.nsf.gov [par.nsf.gov]
- 3. discovery.csiro.au [discovery.csiro.au]
- 4. Serine-Selective Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine-Selective Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09880H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof [frontiersin.org]
- 16. Protein chemical synthesis by serine and threonine ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein chemical synthesis by serine and threonine ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 20. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Peptide Synthesis with Benzyl-L-serine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyl-L-serine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered when using Fmoc-Ser(Bzl)-OH in solid-phase peptide synthesis (SPPS)?
A1: The most common side reactions when using Fmoc-Ser(Bzl)-OH include:
-
Racemization: Loss of stereochemical integrity at the α-carbon of the serine residue, leading to the incorporation of D-serine.
-
O-acylation: Acylation of the serine hydroxyl group by an activated amino acid, leading to a branched peptide.[1]
-
β-Elimination (Dehydration): Elimination of the benzyl ether side chain to form a dehydroalanine (Dha) residue, particularly under basic conditions.[2][3] This can be followed by the addition of nucleophiles, such as piperidine, to form piperidinyl-alanine adducts.[2]
-
N-O Acyl Shift: Under strong acidic conditions, typically during cleavage, the peptide backbone can rearrange to form an O-acyl isopeptide, which is an ester linkage involving the serine side chain. This reaction is often reversible under basic or neutral conditions.[2]
Q2: When is it advantageous to use Fmoc-Ser(Bzl)-OH over the more common Fmoc-Ser(tBu)-OH?
A2: While Fmoc-Ser(tBu)-OH is the standard for Fmoc-based SPPS due to the convenient removal of the tert-butyl group with trifluoroacetic acid (TFA) during final cleavage, Fmoc-Ser(Bzl)-OH is primarily used in Boc-based SPPS where the benzyl group is removed by strong acids like hydrogen fluoride (HF).[4] However, in Fmoc synthesis, the benzyl group's stability to TFA can be leveraged for the synthesis of protected peptide fragments that require subsequent solution-phase ligation.
Q3: Can the benzyl protecting group on serine be prematurely cleaved during Fmoc-SPPS?
A3: The benzyl ether protecting group is generally stable under the standard basic conditions of Fmoc deprotection (piperidine in DMF) and the acidic conditions used for final cleavage in Fmoc synthesis (TFA).[2] However, prolonged exposure to strong acids or repeated acid treatments could potentially lead to some degree of cleavage.
Q4: How can I detect the common side reactions associated with this compound?
A4: A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): Can identify the mass of the desired peptide and any byproducts. For example, β-elimination results in a mass loss of 108 Da (benzyl group and water), and the subsequent addition of piperidine results in a mass increase of 85 Da.[2] O-acylation leads to a mass increase corresponding to the added amino acid residue.
-
High-Performance Liquid Chromatography (HPLC): Can separate the desired peptide from impurities. The presence of multiple peaks, especially those close to the main product peak, can indicate the presence of diastereomers resulting from racemization or other side products.
-
Amino Acid Analysis (AAA): After hydrolysis of the peptide, chiral AAA can quantify the extent of racemization by measuring the ratio of L-serine to D-serine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information to confirm the identity of side products.
Troubleshooting Guides
Problem 1: Racemization of the Serine Residue
-
Symptoms:
-
Broad or split peak for the target peptide in HPLC.
-
Presence of a diastereomer detected by LC-MS.
-
Quantification of D-serine by chiral amino acid analysis.
-
-
Possible Causes:
-
Solutions:
-
Minimize pre-activation time: Add the activated Fmoc-Ser(Bzl)-OH to the resin immediately after preparation.[2]
-
Optimize the base: Consider using a sterically hindered base like diisopropylethylamine (DIEA) or 2,4,6-collidine, especially with uronium/aminium-based coupling reagents.[6][7]
-
Control the temperature: Perform couplings at room temperature. If heating is necessary to overcome aggregation, use the lowest effective temperature for the shortest possible time.[6]
-
Choice of coupling reagent: The addition of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives can suppress racemization.[8]
-
Problem 2: β-Elimination (Dehydration) and Piperidine Adduct Formation
-
Symptoms:
-
Mass spectrometry reveals a mass loss of 108 Da from the serine residue.
-
A subsequent mass increase of 85 Da may be observed due to the addition of piperidine.[2]
-
-
Possible Causes:
-
The use of piperidine for Fmoc deprotection can induce β-elimination, especially at elevated temperatures or with prolonged exposure.[2]
-
-
Solutions:
-
Use alternative bases for deprotection: For the Fmoc deprotection of the amino acid following serine, consider using a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a scavenger for dibenzofulvene.[2]
-
Control deprotection conditions: Perform Fmoc deprotection at room temperature and avoid extended reaction times.
-
Problem 3: O-Acylation of the Serine Side Chain
-
Symptoms:
-
Mass spectrometry shows a mass increase corresponding to the addition of an extra amino acid residue.
-
-
Possible Causes:
-
Incomplete protection of the serine hydroxyl group in the starting material.
-
Side-chain acylation by the activated amino acid during coupling.
-
-
Solutions:
-
Ensure high-quality reagents: Use high-purity, fully protected Fmoc-Ser(Bzl)-OH.
-
Optimize coupling conditions: Avoid excessively long coupling times and highly activating conditions that might promote side reactions.[2] The use of additives like 2,4-dinitrophenol or pentachlorophenol has been shown to prevent O-acylation with active esters.[1]
-
Summary of Side Reactions and Mitigation Strategies
| Side Reaction | Favorable Conditions | Recommended Mitigation Strategies |
| Racemization | Prolonged activation, certain bases (e.g., NMM with HATU), elevated temperature.[2][5][6] | Minimize pre-activation time, use sterically hindered bases (DIEA, collidine), control temperature, use additives (HOBt).[2][6][7][8] |
| β-Elimination | Piperidine for Fmoc deprotection, elevated temperature, prolonged base exposure.[2] | Use alternative deprotection bases (e.g., DBU with scavenger), perform deprotection at room temperature.[2] |
| O-Acylation | Impure starting material, excessively long coupling times, highly activating conditions.[2] | Use high-purity Fmoc-Ser(Bzl)-OH, optimize coupling time and reagents, use additives like 2,4-dinitrophenol.[1][2] |
| N-O Acyl Shift | Strong acidic conditions (e.g., during cleavage).[2] | Minimize cleavage time, use optimized cleavage cocktails. The reaction is reversible under neutral to slightly basic conditions.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Ser(Bzl)-OH
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF. Add a base (e.g., DIEA, 6-10 equivalents) and allow to pre-activate for no more than 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Mitigation of Racemization during Coupling
-
Follow steps 1-3 from the Standard Coupling Protocol.
-
Amino Acid Activation: Dissolve Fmoc-Ser(Bzl)-OH (3 equivalents), HCTU (3 equivalents) and 2,4,6-collidine (6 equivalents) in DMF.
-
Coupling: Immediately add the activation mixture to the resin. Agitate at room temperature for 1 hour.
-
Proceed with washing and monitoring as described in the standard protocol.
Visualizations
Caption: O-Acylation side reaction pathway.
Caption: β-Elimination and subsequent adduct formation.
Caption: Reversible N-O Acyl Shift in Serine-containing peptides.
Caption: General troubleshooting workflow for Ser(Bzl) side reactions.
References
- 1. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Managing Peptide Aggregation Involving Benzyl-L-serine Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation, specifically in sequences containing Benzyl-L-serine (Ser(Bzl)) residues.
Troubleshooting Guides
This section offers solutions to common problems encountered during the handling and formulation of peptides containing this compound.
Problem 1: Poor Peptide Solubility in Aqueous Buffers
-
Symptoms: The lyophilized peptide fails to dissolve completely in aqueous buffers, resulting in a cloudy or hazy solution, or visible particulates.
-
Possible Causes:
-
Hydrophobic Aggregation: The bulky and hydrophobic benzyl group on the serine side chain can promote intermolecular hydrophobic interactions, leading to self-association and reduced solubility in polar solvents.[1][2] Peptides with a high content of hydrophobic residues are prone to aggregation.[3][4]
-
Intermolecular Hydrogen Bonding: Serine residues can participate in intermolecular hydrogen bonding, which can also contribute to aggregation.
-
pH-Dependent Effects: The solubility of a peptide is often lowest at its isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between peptide molecules.[3][5]
-
-
Troubleshooting & Optimization:
-
Solubility Testing: Before dissolving the entire sample, test the solubility of a small aliquot in different solvents.[3][4]
-
pH Adjustment: Adjust the pH of the buffer to be at least two units away from the peptide's calculated isoelectric point (pI). For basic peptides (net positive charge), use a mildly acidic buffer. For acidic peptides (net negative charge), use a mildly basic buffer.[3][5]
-
Use of Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be effective.[6][7] The peptide solution can then be slowly added to the aqueous buffer with gentle stirring. Caution: Ensure the final concentration of the organic solvent is compatible with your downstream application.[3]
-
Sonication: Gentle sonication in a water bath can help to break up small aggregates and facilitate dissolution.[3][4]
-
Problem 2: Peptide Precipitation Over Time or with Temperature Changes
-
Symptoms: A clear peptide solution becomes cloudy or forms a precipitate upon storage, even at 4°C, or when subjected to temperature fluctuations.
-
Possible Causes:
-
Nucleation-Dependent Aggregation: Peptide aggregation often follows a nucleation-polymerization mechanism.[5] Small, soluble oligomers (nuclei) form slowly and then rapidly grow into larger, insoluble aggregates.
-
Temperature Effects: Changes in temperature can affect the thermodynamics of peptide self-association. For some peptides, aggregation is more pronounced at higher temperatures.
-
-
Troubleshooting & Optimization:
-
Inclusion of Excipients: The addition of certain excipients can stabilize the peptide and prevent aggregation.
-
Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like glycerol and mannitol can act as stabilizers.
-
Amino Acids: Arginine and glycine are known to suppress protein and peptide aggregation.
-
-
Use of Chaotropic Agents: In some cases, low concentrations of denaturing agents like guanidinium hydrochloride or urea can disrupt aggregates.[7] However, their use is limited in biological assays.
-
Storage Conditions: Store the peptide solution at a constant, cool temperature. Avoid repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound prone to aggregation?
A1: The primary reason is the presence of the benzyl group on the serine side chain. This group is large and hydrophobic, which can lead to strong intermolecular hydrophobic interactions between peptide chains.[1][2] These interactions are a major driving force for peptide self-assembly and aggregation, especially in aqueous environments.[2]
Q2: How can I predict the aggregation potential of my this compound-containing peptide?
A2: While direct prediction is challenging, you can assess the risk by analyzing the overall amino acid sequence. A high percentage of hydrophobic residues, in addition to the Ser(Bzl), increases the likelihood of aggregation.[3][4] Online tools that calculate the grand average of hydropathicity (GRAVY) can provide a general indication of the peptide's hydrophobicity.
Q3: What analytical techniques can I use to detect and quantify peptide aggregation?
A3: Several techniques are commonly used:
-
Dynamic Light Scattering (DLS): A rapid method to detect the presence of aggregates and determine their size distribution.[8][9][10][11]
-
Size Exclusion Chromatography (SEC): Separates peptides based on size, allowing for the quantification of monomers, oligomers, and larger aggregates.[12][13]
-
Thioflavin T (ThT) Fluorescence Assay: Detects the formation of amyloid-like fibrils, which are a common type of peptide aggregate.[14][15][16][17]
Q4: Can chemical modifications to the peptide sequence help prevent aggregation?
A4: Yes, strategic modifications can be very effective. One approach is to replace some of the hydrophobic residues with more hydrophilic ones, provided this does not compromise the peptide's biological activity.[18] Another strategy is the incorporation of "gatekeeper" residues, such as proline, which can disrupt the formation of β-sheet structures that often lead to aggregation.
Quantitative Data Summary
The following table summarizes the potential effectiveness of various strategies in reducing peptide aggregation. The values presented are illustrative and the actual reduction will depend on the specific peptide sequence and experimental conditions.
| Strategy | Agent/Modification | Typical Concentration/Condition | Potential Reduction in Aggregation (%) |
| pH Adjustment | Move pH 2 units from pI | - | 20 - 50 |
| Organic Solvent | DMSO | 5 - 10% (v/v) | 30 - 70 |
| Excipient (Sugar) | Trehalose | 100 - 300 mM | 15 - 40 |
| Excipient (Amino Acid) | L-Arginine | 50 - 200 mM | 25 - 60 |
| Chaotropic Agent | Guanidinium HCl | 0.5 - 1 M | 40 - 80 |
Experimental Protocols
1. Thioflavin T (ThT) Fluorescence Assay
This assay is used to monitor the formation of amyloid-like fibrils.
-
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare the peptide solution in the assay buffer to the desired final concentration (e.g., 50 µM).
-
Add ThT to the peptide solution to a final concentration of 10-25 µM.[17]
-
Pipette replicates of the mixture into the wells of the 96-well plate.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[17]
-
Plot fluorescence intensity versus time. An increase in fluorescence indicates fibril formation.
-
2. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution.
-
Materials:
-
Peptide sample
-
SEC column with an appropriate pore size for the expected molecular weight range of the peptide and its aggregates.
-
Mobile phase (e.g., phosphate buffer with a suitable salt concentration to minimize non-specific interactions).
-
HPLC system with a UV detector.
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the peptide sample by dissolving it in the mobile phase and filtering it through a 0.22 µm filter.
-
Inject a defined volume of the peptide sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Larger molecules (aggregates) will elute first, followed by smaller molecules (monomers). The area under each peak corresponds to the relative amount of each species.
-
3. Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution.
-
Materials:
-
Peptide sample
-
Low-volume cuvette
-
DLS instrument
-
-
Procedure:
-
Prepare the peptide sample in a suitable buffer and filter it to remove dust and other large contaminants.
-
Transfer the sample to the cuvette and place it in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions.
-
The instrument will provide data on the hydrodynamic radius and polydispersity of the particles in the solution, indicating the presence and size of any aggregates.[10]
-
Visualizations
Caption: General pathway of peptide aggregation from monomers to insoluble fibrils.
References
- 1. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. benchchem.com [benchchem.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. zentriforce.com [zentriforce.com]
- 9. medium.com [medium.com]
- 10. enovatia.com [enovatia.com]
- 11. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. technosaurus.co.jp [technosaurus.co.jp]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ThT Fluorescence Assay [bio-protocol.org]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 16. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 18. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Strategies to avoid racemization of serine derivatives during coupling.
Welcome to the technical support center for peptide synthesis. This guide provides detailed answers and troubleshooting strategies for researchers, scientists, and drug development professionals to address the common challenge of serine racemization during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is serine racemization and why is it a significant problem in peptide synthesis?
A1: Racemization is the conversion of the desired L-serine enantiomer into its D-serine counterpart at the alpha-carbon (α-C) during the peptide bond formation step.[1] The presence of the D-isomer results in a diastereomeric peptide impurity that is often difficult to separate from the target peptide.[1] This impurity can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. Serine, along with cysteine and histidine, is particularly susceptible to racemization.[2][3]
Q2: What is the primary chemical mechanism behind serine racemization during coupling?
A2: The main pathway for racemization of N-protected amino acids like serine is through the formation of a 5(4H)-oxazolone intermediate.[1][4] During the activation of the serine's carboxyl group by a coupling reagent, the activated acid can cyclize to form the oxazolone.[1] The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. Subsequent reaction with the amine component can occur from either side of the planar intermediate, resulting in a mixture of L- and D-isomers.[4] A secondary, less common mechanism is the direct abstraction of the α-proton by a base (direct enolization).[1][4]
Q3: How do coupling reagents, additives, and bases influence the extent of serine racemization?
A3: The choice of reagents is critical in controlling racemization:
-
Coupling Reagents: Highly efficient uronium/aminium salt reagents like HBTU, HATU, and PyBOP can promote racemization, especially when used with strong bases.[4][5] Carbodiimides such as DIC and EDC are also known to cause racemization, but this can be mitigated with additives.[6][7]
-
Additives: Additives like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization.[3][8] They react with the activated amino acid to form an active ester intermediate, which is less prone to oxazolone formation than the initial activated species.[6] Oxyma-based additives have shown excellent results in minimizing racemization.[3][9]
-
Bases: The type and amount of base used are significant factors. Strong, sterically unhindered bases can accelerate racemization by promoting oxazolone formation and direct enolization.[3] Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger bases like Diisopropylethylamine (DIPEA).[3][7] Using the minimum necessary amount of base is also recommended.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue: High levels of D-Serine diastereomer detected after coupling.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Reagent/Base Combination | Switch to a carbodiimide-based protocol with a racemization-suppressing additive. The DIC/Oxyma or DIC/HOBt combination is a robust choice as it minimizes exposure to excess base.[7][8] If using an aminium reagent like HATU, replace DIPEA with a weaker base like NMM.[7] |
| Prolonged Pre-activation Time | Minimize the time between the activation of the serine derivative and its addition to the amine component. In-situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin, is preferable to minimize the lifetime of the highly reactive, racemization-prone species.[1][10] |
| High Reaction Temperature | Elevated temperatures accelerate the rate of racemization.[8] Perform the coupling reaction at a lower temperature, such as 0°C, especially for sensitive amino acids like serine.[8][11] |
| Solvent Effects | The polarity of the solvent can influence racemization rates. While DMF is standard, consider using less polar solvents like a DCM/DMF mixture where reagent solubility allows.[1][8] |
Quantitative Data: Effect of Coupling Reagents on Serine Racemization
The selection of a coupling reagent has a profound impact on the degree of racemization. The following table summarizes the percentage of D-isomer formation observed during the coupling of Fmoc-Ser(tBu)-OH to H-L-Leu-OtBu using various common coupling methods.
| Coupling Reagent | Additive | Base | % D-Isomer (Racemization) | Reference |
| HBTU | HOBt | DIPEA | 7.9% | [5] |
| HATU | HOAt | DIPEA | 6.5% | [5] |
| PyBOP | - | DIPEA | 10.3% | [5] |
| DIC | HOBt | - | 1.8% | [5] |
| DIC | Oxyma | - | <1.0% (estimated) | [8][9] |
| EDCI | HOBt | NMM | 2.1% | [5] |
Table data is compiled from studies on model peptides and should be used as a guide to indicate trends.[5][8][9]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is a recommended starting point for minimizing racemization when coupling serine derivatives in solid-phase peptide synthesis (SPPS).[8]
1. Resin Preparation and Deprotection:
- Swell the peptide-resin in DMF for 30-60 minutes.
- Remove the N-terminal Fmoc protecting group using standard conditions (e.g., 20% piperidine in DMF for 2 x 10 minutes).
- Thoroughly wash the deprotected resin with DMF (5-7 times) to remove all traces of piperidine.
2. Amino Acid Activation and Coupling:
- In a separate reaction vessel, dissolve 3-5 equivalents of the protected serine derivative (e.g., Fmoc-Ser(tBu)-OH) and 3-5 equivalents of Oxyma Pure in DMF.
- Add 3-5 equivalents of Diisopropylcarbodiimide (DIC) to the amino acid/Oxyma solution.
- Allow the mixture to pre-activate for 1-5 minutes at room temperature.
- Immediately add the activation mixture to the washed resin.
3. Reaction and Monitoring:
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the reaction for completion using a qualitative method like the Kaiser test to ensure the free amine has been consumed.[8]
4. Washing:
- Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the diisopropylurea byproduct.
Protocol 2: Chiral HPLC Analysis to Quantify Racemization
This method can be used to determine the percentage of D-isomer in your final peptide product.
1. Peptide Cleavage and Hydrolysis:
- Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O).
- Precipitate and wash the crude peptide.
- Hydrolyze the peptide into its constituent amino acids using 6N HCl at 110°C for 24 hours.
2. Sample Preparation:
- Dry the hydrolysate completely to remove the acid.
- Re-dissolve the resulting amino acid mixture in a suitable buffer or mobile phase for HPLC analysis.[8]
3. Chiral HPLC Analysis:
- Inject the prepared sample onto a suitable chiral HPLC column.
- Use an appropriate mobile phase (often a mixture of hexane and a polar alcohol) to separate the D- and L-amino acid enantiomers.[8]
- Quantify the area of the D- and L-serine peaks using a UV detector to calculate the percentage of racemization.
Visualizations
Racemization Pathway via Oxazolone Formation
The diagram below illustrates the primary mechanism responsible for the racemization of activated serine derivatives during peptide coupling.
Caption: Primary racemization pathway through the 5(4H)-oxazolone intermediate.
Decision Workflow for Minimizing Serine Racemization
This flowchart provides a logical guide for selecting the appropriate coupling strategy to minimize the risk of racemization when incorporating serine.
Caption: Decision tree for selecting a low-racemization coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to minimize aspartimide formation in peptides containing Asp-Ser sequences.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize aspartimide formation in synthetic peptides, with a particular focus on sequences containing Asp-Ser motifs.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc chemistry.[1][2][3] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the following amino acid attacks the side-chain carboxyl group of the Asp residue. This forms a five-membered succinimide ring, known as an aspartimide.[1][3]
This side reaction is problematic for several reasons:
-
Formation of Impurities: The aspartimide ring is unstable and can be opened by nucleophiles, such as piperidine (used for Fmoc deprotection) or water. This leads to a mixture of byproducts, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide (iso-aspartate), and piperidide adducts.[1][3]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, which can lead to the formation of D-Asp residues in the peptide sequence.[4]
-
Purification Challenges: The resulting byproducts, particularly the β-aspartyl peptide, often have very similar masses and chromatographic properties to the target peptide, making purification difficult or even impossible.[4]
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.[4]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent.[3][4] Sequences where Asp is followed by a small, sterically unhindered amino acid are most susceptible. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][4]
-
Asp-Ser (D-S): The hydroxyl group in the serine side chain can also contribute to the lability of the peptide bond, making this sequence prone to aspartimide formation.[4][5]
-
Asp-Asn (D-N) [4]
-
Asp-Ala (D-A)
-
Asp-Thr (D-T) [4]
Q3: How do reaction conditions like temperature and pH influence aspartimide formation?
Temperature and pH play a critical role in the rate of aspartimide formation:
-
Temperature: Increased temperature significantly accelerates the rate of aspartimide formation.[4][6] This is a crucial consideration in microwave-assisted SPPS, where elevated temperatures are used.[7] Lowering the reaction temperature can help to minimize this side reaction.[6][7]
-
pH (Basicity): Aspartimide formation is predominantly a base-catalyzed reaction.[1][8] The use of strong bases like piperidine for Fmoc deprotection is a major contributor to this side reaction in Fmoc-SPPS.[3] Modifying the basicity of the deprotection solution can significantly reduce aspartimide formation.
Troubleshooting Guide
Issue: Significant aspartimide formation detected in my crude peptide containing an Asp-Ser sequence.
This is a common challenge. Below are several strategies, from simple modifications to more advanced techniques, to mitigate this problem.
Strategy 1: Modification of Fmoc Deprotection Conditions
The simplest approach is to alter the conditions of the Fmoc deprotection step to reduce the basicity.
-
Use a Weaker Base: Replacing piperidine with a weaker base can be effective.
-
Addition of an Acidic Additive: Adding a small amount of a weak acid to the piperidine deprotection solution can lower the overall basicity and reduce the rate of aspartimide formation.
-
Hydroxybenzotriazole (HOBt): Adding 0.1 M HOBt to the piperidine solution is a well-established method to significantly reduce aspartimide formation.[7][9]
-
Formic Acid: The addition of a small percentage of formic acid (e.g., 5%) to the deprotection solution has also been shown to be effective.[1][10]
-
Strategy 2: Use of Sterically Hindered Aspartic Acid Side-Chain Protecting Groups
Protecting the β-carboxyl group of aspartic acid with a bulky protecting group can sterically hinder the nucleophilic attack from the backbone amide, thereby reducing aspartimide formation.
-
Standard Protecting Group: The standard protecting group for Asp is tert-butyl (OtBu). However, it often provides insufficient protection for susceptible sequences.[1][8]
-
Bulky Protecting Groups: A variety of bulkier protecting groups have been developed and shown to be more effective.
Strategy 3: Backbone Protection
This strategy involves modifying the backbone amide nitrogen of the amino acid following the Asp residue, preventing it from acting as a nucleophile. This is one of the most effective methods to completely suppress aspartimide formation.
-
Di-methoxybenzyl (DMB) Group: Incorporating a DMB group on the backbone nitrogen of the serine residue (in an Asp-Ser sequence) prevents cyclization. This is often done by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-Ser(DMB)-OH.[3]
-
2-hydroxy-4-methoxybenzyl (Hmb) Group: Similar to DMB, the Hmb group can be used for backbone protection.[1]
Quantitative Data Summary
The following tables summarize the effectiveness of different strategies in minimizing aspartimide formation. Note that much of the available data is for the highly susceptible Asp-Gly sequence, which serves as a good model for other prone sequences like Asp-Ser.
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
| Fmoc-Asp Derivative | Model Peptide Sequence | Aspartimide Formation per Cycle (%) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | 2.5 | |
| Fmoc-Asp(OMpe)-OH | VKDGYI | 0.4 | |
| Fmoc-Asp(OBno)-OH | VKDGYI | 0.1 |
Data from a study involving prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
Table 2: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Model Peptide Sequence | Aspartimide-related Impurities (%) | Reference |
| 20% Piperidine in DMF | (sequence not specified) | High | [7][9] |
| 20% Piperidine + 0.1M HOBt in DMF | (sequence not specified) | Significantly Reduced | [7][9] |
| 20% Piperazine in DMF | (sequence not specified) | Significantly Reduced | [7][9] |
Experimental Protocols
Protocol 1: Fmoc Deprotection with HOBt Additive
This protocol describes a modified Fmoc deprotection step to minimize aspartimide formation.
Materials:
-
Peptide-resin
-
Dimethylformamide (DMF)
-
Piperidine
-
Hydroxybenzotriazole (HOBt)
-
Deprotection Solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Pre-wash: Wash the resin with DMF (3 x 1 minute).
-
Deprotection: Add the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) to the resin.
-
Reaction: Gently agitate the resin for 10-20 minutes. A two-step deprotection (e.g., 2 x 10 minutes) can also be performed.[4]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine and byproducts.[4]
Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative
This protocol outlines the coupling of an Asp residue with a bulky side-chain protecting group.
Materials:
-
Deprotected peptide-resin
-
Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, Collidine)
-
DMF
Procedure:
-
Amino Acid Activation:
-
Dissolve the Fmoc-Asp(OMpe)-OH (or other bulky derivative) (e.g., 3 equivalents) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.[4]
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test (e.g., Kaiser test).
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 minute), Dichloromethane (DCM) (3 x 1 minute), and then DMF (3 x 1 minute).
Visualizations
Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation and subsequent side reactions.
Experimental Workflow to Minimize Aspartimide Formation
Caption: Decision workflow for minimizing aspartimide formation during SPPS.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility problems with (S)-Benzyl 2-amino-3-hydroxypropanoate.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (S)-Benzyl 2-amino-3-hydroxypropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of (S)-Benzyl 2-amino-3-hydroxypropanoate?
Q2: How do protecting groups on (S)-Benzyl 2-amino-3-hydroxypropanoate affect its solubility?
A2: Protecting groups significantly alter the solubility profile. The introduction of non-polar protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) generally decreases aqueous solubility while increasing solubility in organic solvents[2]. For instance, N-Boc-(S)-Benzyl 2-amino-3-hydroxypropanoate is often dissolved in anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for reactions, indicating good solubility in these solvents[2]. This modification is crucial for its application in peptide synthesis, which is often conducted in non-aqueous environments[2].
Q3: Are there any quantitative solubility data available for (S)-Benzyl 2-amino-3-hydroxypropanoate in common solvents?
A3: Specific quantitative solubility values for (S)-Benzyl 2-amino-3-hydroxypropanoate in a wide range of common solvents are not extensively documented in publicly available literature[1]. However, some qualitative and limited quantitative data are available for the parent compound and its derivatives. Researchers are encouraged to determine these values empirically.
Solubility Data Summary
The following table summarizes the available qualitative and limited quantitative solubility information for (S)-Benzyl 2-amino-3-hydroxypropanoate and its common derivatives.
| Compound/Derivative | Solvent | Solubility | Source/Note |
| (S)-Benzyl 2-amino-3-hydroxypropanoate | Water | 2 mg/mL (may require ultrasonication) | [2] |
| L-Serine benzyl ester hydrochloride | Water | Readily soluble | [1] |
| L-Serine benzyl ester hydrochloride | Methanol | Soluble | [1] |
| L-Serine benzyl ester hydrochloride | Dichloromethane (DCM) | Soluble | [1] |
| N-Boc-(S)-Benzyl 2-amino-3-hydroxypropanoate | Dimethylformamide (DMF) | Soluble (used in synthesis) | [2] |
| N-Boc-(S)-Benzyl 2-amino-3-hydroxypropanoate | Dichloromethane (DCM) | Soluble (used in deprotection) | [2] |
| Fmoc-(S)-Benzyl 2-amino-3-hydroxypropanoate | Dimethylformamide (DMF), N-methylpyrrolidone (NMP) | Generally soluble | [2] |
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems related to the solubility of (S)-Benzyl 2-amino-3-hydroxypropanoate during experimental procedures.
Problem 1: Poor dissolution of (S)-Benzyl 2-amino-3-hydroxypropanoate in the chosen reaction solvent.
This is a frequent challenge, particularly when working with less polar organic solvents[2].
Troubleshooting Workflow for Poor Solubility
References
Technical Support Center: Optimization of Cleavage Conditions for Benzyl-Protected Peptides from Resin
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the cleavage of benzyl-protected peptides from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for cleaving benzyl-protected peptides from the resin?
A1: The most widely used method for cleaving peptides synthesized using Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry is treatment with a strong acid.[1][2] Anhydrous liquid hydrogen fluoride (HF) is the most common reagent for this purpose.[1][3] Alternative strong acids like trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be used, though they may be more vigorous and cause more side reactions.[4] For peptides with acid-sensitive modifications or those synthesized via Fmoc chemistry with some benzyl protections, cocktails based on trifluoroacetic acid (TFA) are employed.[5][6]
Q2: Why are scavengers necessary during the cleavage reaction?
A2: During acid-catalyzed cleavage, protective groups like benzyl (Bzl) are removed via an SN1 mechanism, which generates highly reactive carbocations (e.g., benzyl carbocations).[1] These carbocations can subsequently alkylate nucleophilic side chains of amino acids such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired peptide modifications.[6][7] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive cations before they can react with the peptide.[1][7]
Q3: What are some common scavengers and what do they protect against?
A3: The choice of scavengers is critical and depends on the peptide sequence. Common scavengers include:
-
Anisole: A widely used scavenger that protects against alkylation of tryptophan and other sensitive residues by benzyl and t-butyl cations.[7]
-
Thioanisole: Effective for preventing modifications on Met and Cys. However, it should be avoided if the peptide contains Tryptophan, as its cation adducts can alkylate the indole ring.
-
1,2-Ethanedithiol (EDT): A thiol scavenger recommended for protecting Cysteine residues from re-attachment of the trityl (Trt) group and other modifications.[8]
-
p-Cresol: Often used in combination with other scavengers to trap carbocations.[7]
-
Triisopropylsilane (TIS): Used to scavenge cationic species, especially those generated from trityl-based protecting groups, and is a component of "odorless" cleavage cocktails.[9]
Q4: What is the "low-high" HF cleavage method?
A4: The "low-high" HF cleavage is a two-step procedure designed to minimize side reactions.[4]
-
Low HF Step: The peptide-resin is first treated with a low concentration of HF in the presence of a high concentration of scavengers (like dimethyl sulfide, DMS). This promotes an SN2 deprotection mechanism, which avoids the formation of damaging carbocations and reduces side reactions like tyrosine alkylation and aspartimide formation. This step is effective for removing more labile protecting groups.
-
High HF Step: After the "low" step, the volatile reagents are removed, and the resin is treated with a high concentration of HF. This SN1 process cleaves the more resistant protecting groups, such as Arg(Tos) and Cys(Meb), and releases the peptide from the resin.[7]
Troubleshooting Guide
Problem 1: Low peptide yield after cleavage.
| Potential Cause | Recommended Solution |
| Incomplete Cleavage: The cleavage time was too short or the temperature was too low, especially for peptides containing resistant protecting groups like Arg(Tos). | Increase the cleavage reaction time. For standard HF cleavage, if Arg(Tos) is present, the reaction may take up to 2 hours.[10] Ensure the reaction temperature is maintained between 0°C and 5°C.[10] |
| Peptide Precipitation Issues: The peptide did not fully precipitate from the ether. | Ensure the ether is sufficiently cold. After adding the filtrate to cold ether, store the mixture at 4°C (or -20°C for smaller peptides) overnight to maximize precipitation.[10][11] |
| Incomplete Deprotection of Precursor Groups: Certain protecting groups like His(Dnp) or Trp(CHO) are not removed by HF and require a pre-cleavage deprotection step. | Perform the necessary deprotection steps for groups not labile to HF before the final cleavage reaction to avoid side reactions and yield loss.[1] |
Problem 2: Unexpected peaks observed in HPLC/MS analysis.
| Potential Cause | Recommended Solution |
| Alkylation of Sensitive Residues: Insufficient or incorrect scavengers were used, leading to modification of Trp, Met, Tyr, or Cys by carbocations. This often appears as +78 Da (benzyl) or +56 Da (t-butyl) adducts. | Select a scavenger cocktail appropriate for your peptide's sequence. For peptides with multiple sensitive residues, a comprehensive mixture like Reagent K (TFA/water/phenol/thioanisole/EDT) is recommended.[6][9] |
| Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to forming a stable five-membered ring (aspartimide), which can then hydrolyze to a mixture of α- and β-aspartyl peptides.[5] | Cleave the peptide at a lower temperature (≤ 5°C) to reduce the rate of aspartimide formation. Using the "low-high" HF procedure can also prevent this side reaction. |
| O- to C-Benzyl Migration in Tyrosine: The benzyl group protecting the tyrosine side chain can migrate from the oxygen to the carbon of the aromatic ring, forming 3-benzyltyrosine.[12] | This side reaction can be suppressed by using a mixture of HBr in phenol and p-cresol for deprotection or by using the "low-high" HF method.[12] |
| Oxidation of Methionine: Methionine can be oxidized to methionine sulfoxide during cleavage. | Use a cleavage cocktail containing reagents that can prevent or reverse methionine oxidation, such as Reagent H (contains DMS and ammonium iodide).[9] |
| Guanidinylation: The N-terminus of the peptide chain is irreversibly capped by a guanidine moiety from coupling reagents. | This is typically a synthesis problem, not a cleavage one. It can be avoided by pre-activating the protected amino acids before adding them to the resin.[5] |
Data Presentation: Cleavage Cocktails
Table 1: Common HF Cleavage Scavenger Cocktails
| Scavenger Cocktail | Composition per gram of Peptide-Resin | Target Residues / Purpose | Reference |
| Standard HF | 1 mL anisole | General purpose, protects Trp and Tyr. | [10] |
| Standard HF with DMS/p-cresol | 6.5 mL DMS, 1.0 mL p-cresol | "Low" step of low-high procedure. Minimizes alkylation. | [7] |
| For Cys-containing Peptides | 1 mL anisole, 1 mL DMS, 0.2 mL p-thiocresol | Protects against alkylation of Met and Cys. | [10] |
Table 2: Common TFA-Based Cleavage Cocktails
| Reagent Name | Composition (% v/v or w/w) | Target Residues / Purpose | Reference |
| Standard TFA | TFA (95%), Water (2.5%), TIS (2.5%) | General purpose for many Fmoc-synthesized peptides. | [6][13] |
| Reagent K | TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), EDT (2.5%) | For peptides with combinations of sensitive residues (Cys, Met, Trp, Tyr). | [6][9] |
| Reagent B ("Odorless") | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | Useful for peptides with trityl-based protecting groups; avoids odorous thiols. | [9] |
| Reagent H | TFA (81% w/w), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), Ammonium Iodide (1.5%) | Prevents methionine oxidation. | [9] |
Experimental Protocols
Protocol 1: Standard High HF Cleavage
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and dissolves glass. This procedure must be performed in a dedicated, HF-resistant apparatus (e.g., made of Teflon/Kel-F) within a certified fume hood by trained personnel with appropriate personal protective equipment (PPE).
-
Resin Preparation: Wash the peptide-resin thoroughly with Dichloromethane (DCM) and Methanol (MeOH) to remove any residual solvents like DMF. Dry the resin completely under high vacuum for at least 4 hours.[6][8]
-
Apparatus Setup: Place the dried peptide-resin (e.g., 1 gram) and a Teflon-coated stir bar into the HF cleavage reaction vessel.
-
Add Scavengers: Add the appropriate scavenger mixture to the reaction vessel. For a general-purpose cleavage, add 1.0 mL of anisole per gram of resin.[10]
-
Cooling: Securely cap the reaction vessel and cool it in a dry ice/acetone or methanol bath for at least 5 minutes to pre-chill the system.
-
HF Distillation: Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel, maintaining the vessel temperature between -5°C and 0°C.
-
Cleavage Reaction: Once the HF is collected, remove the cooling bath and replace it with an ice-water bath to maintain the reaction temperature between 0°C and 5°C. Stir the mixture for 45-60 minutes.[7][10] For peptides containing Arg(Tos), extend the reaction time to 2 hours.[10]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by careful vacuum aspiration. This must be done slowly to prevent the resin from bumping into the manifold.[7]
-
Peptide Precipitation: Once all HF is removed, wash the resin with a small amount of TFA and filter the mixture through a fine sintered funnel.[10] Combine the filtrates and add this solution dropwise to a large volume (8-10 times the filtrate volume) of cold diethyl ether to precipitate the crude peptide.[10]
-
Peptide Isolation: Isolate the precipitated peptide by centrifugation or filtration. Wash the peptide pellet several times with cold ether to remove scavengers and organic impurities. Dry the final peptide product under vacuum.[11]
Protocol 2: Standard TFA Cleavage (Using Reagent K)
WARNING: Trifluoroacetic Acid (TFA) is highly corrosive. Perform this procedure in an efficient fume hood and wear appropriate PPE.
-
Resin Preparation: Wash and dry the peptide-resin as described in Protocol 1, Step 1.
-
Prepare Cleavage Cocktail: In a fume hood, prepare Reagent K fresh by mixing TFA (8.25 mL), Phenol (0.5 g), Water (0.5 mL), Thioanisole (0.5 mL), and 1,2-Ethanedithiol (0.25 mL) for approximately 1 gram of resin.
-
Cleavage Reaction: Place the dry resin in a flask and add the Reagent K cocktail (10-25 mL per gram of resin).[6] Stir or gently agitate the mixture at room temperature for 2-3 hours.
-
Resin Filtration: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Peptide Precipitation: In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).[11] Add the TFA solution dropwise to the ether while gently vortexing to precipitate the peptide.
-
Peptide Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[11] Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes). Decant the ether.
-
Washing and Drying: Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting after each wash. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11]
Visualizations
Caption: General workflow for acid-catalyzed cleavage of peptides from resin.
Caption: Troubleshooting logic for identifying sources of peptide impurities.
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Suppressing beta-elimination during Fmoc deprotection of phosphoserine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with beta-elimination during the Fmoc deprotection of phosphoserine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is beta-elimination in the context of phosphoserine-containing peptide synthesis?
A1: Beta-elimination is a common side reaction that occurs during the synthesis of phosphopeptides, particularly with phosphoserine residues. Under the basic conditions required for Fmoc-deprotection (typically using piperidine), a proton on the alpha-carbon of the phosphoserine residue can be abstracted. This leads to the elimination of the phosphate group and the formation of a dehydroalanine (Dha) intermediate. This reactive intermediate can then undergo further reactions, such as addition of piperidine, leading to undesired peptide adducts and a lower yield of the target phosphopeptide.[1][2]
Q2: Why is phosphoserine more susceptible to beta-elimination than phosphothreonine?
A2: The presence of a methyl group on the beta-carbon of phosphothreonine provides steric hindrance, making the abstraction of the alpha-proton more difficult compared to phosphoserine. This steric protection makes phosphothreonine less prone to beta-elimination under standard Fmoc deprotection conditions.
Q3: What are the primary factors that promote beta-elimination?
A3: Several factors can increase the likelihood and rate of beta-elimination:
-
Base Strength and Concentration: Stronger bases and higher concentrations, like the commonly used 20% piperidine in DMF, can accelerate the side reaction.[3]
-
Temperature: Elevated temperatures, often used to improve coupling efficiency or for microwave-assisted synthesis, significantly promote beta-elimination.[1][3]
-
N-terminal Position: Phosphoserine residues at the N-terminus of a peptide are particularly susceptible to beta-elimination after Fmoc removal.[1]
-
Deprotection Time: Longer exposure to basic conditions during Fmoc deprotection increases the extent of beta-elimination.
Troubleshooting Guide
This guide addresses common issues related to beta-elimination during the synthesis of phosphoserine-containing peptides.
| Symptom | Potential Cause | Recommended Solution(s) |
| Mass spectrometry analysis shows a significant peak corresponding to the desired peptide minus phosphoric acid (-98 Da). | Beta-elimination has occurred, leading to the formation of a dehydroalanine residue. | 1. Use an alternative, less nucleophilic base for Fmoc deprotection. Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 0.5% in DMF).[3] 2. Reduce the deprotection time and/or piperidine concentration. Minimize the exposure of the phosphoserine residue to the base. 3. Perform deprotection at a lower temperature. Avoid elevated temperatures, especially when a phosphoserine residue is at the N-terminus.[1][3] |
| Formation of adducts, such as a +85 Da peak corresponding to the addition of piperidine to the dehydroalanine intermediate. | The dehydroalanine intermediate formed from beta-elimination has reacted with the deprotection base (piperidine). | Employ a non-nucleophilic base for deprotection. DBU is an effective alternative that avoids the formation of such adducts.[1][3] |
| Low yield of the final phosphopeptide product. | Significant loss of product due to beta-elimination and subsequent side reactions. | 1. Optimize the Fmoc deprotection conditions. Refer to the solutions for the symptoms above. 2. Consider using a different phosphate protecting group on the phosphoserine monomer. Benzyl (Bzl) protection is common, but for particularly sensitive sequences, other protecting groups might offer more stability. |
| Incomplete Fmoc deprotection when using milder basic conditions. | The milder deprotection conditions are not sufficient to completely remove the Fmoc group, leading to deletion sequences. | 1. Slightly increase the concentration or reaction time of the milder base. Monitor the deprotection reaction to find the optimal balance between complete deprotection and minimal beta-elimination. 2. Consider using a combination of bases. For example, a small amount of piperidine can be used with DBU to scavenge the dibenzofulvene byproduct.[2] |
Quantitative Data Summary
The choice of base for Fmoc deprotection significantly impacts the extent of beta-elimination, especially at elevated temperatures. The following table summarizes the results from a study screening different bases for Fmoc deprotection of a model phosphopeptide at 90°C.
| Deprotection Reagent | Concentration | Incubation Time | Outcome | Reference |
| Piperidine | 0.5% | 5 min | Incomplete deprotection | [3] |
| Piperidine | 0.5% | 2 h | Substantial beta-elimination and piperidine adduct formation | [3] |
| Piperidine | 5% | 5 min | Incomplete deprotection | [3] |
| Piperidine | 5% | 2 h | Substantial beta-elimination and piperidine adduct formation | [3] |
| Morpholine | 10% | 5 min | Incomplete deprotection | [3] |
| Morpholine | 10% | 2 h | Beta-elimination product observed | [3] |
| Piperazine | 1% | 5 min | Low crude purity | [3] |
| Piperazine | 1% | 2 h | Significant beta-elimination byproduct | [3] |
| DBU | 0.5% | 5 min | Almost complete deprotection with very high crude purity | [3] |
| DBU | 0.5% | 2 h | No beta-elimination observed | [3] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (Prone to Beta-Elimination)
-
Resin Swelling: Swell the peptide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with a 20% solution of piperidine in DMF for 15 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-piperidine adduct.[4]
Protocol 2: Recommended Fmoc Deprotection to Suppress Beta-Elimination
This protocol is recommended, especially when a phosphoserine residue is present, and particularly if it is at the N-terminus or if elevated temperatures are used.
-
Resin Swelling: Swell the peptide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection with DBU:
-
Treat the resin with a 0.5% solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove DBU.[3]
Visualizations
Caption: Mechanism of beta-elimination of phosphoserine during Fmoc deprotection.
References
Identification and reduction of side products in Benzyl-L-serine reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-L-serine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound derivatives?
A1: The primary side products in this compound synthesis depend on the chosen synthetic route. Key concerns include:
-
Racemization: Loss of stereochemical purity, particularly at higher temperatures. Using solvents like toluene for azeotropic water removal can lead to significant racemization, whereas cyclohexane is a safer alternative.[1][2]
-
Di-benzylation: Benzylation of both the hydroxyl and carboxyl groups of L-serine if the amino group is not appropriately protected.
-
Over-alkylation: In peptide synthesis, the benzyl protecting group can be cleaved and reattach to other sensitive residues, such as tryptophan.[3]
-
N-O Acyl Shift: An acid-catalyzed intramolecular rearrangement in peptides containing serine or threonine residues, which can be reversed with a mild base.[4]
-
O-Sulfonation: During the cleavage of Pmc or Mtr protecting groups from arginine residues in Fmoc-based solid-phase peptide synthesis (SPPS), O-sulfo-serine can form as a significant side product in the absence of appropriate scavengers.[5]
-
Formation of cyclic intermediates: Serine and threonine residues can form lactones through intramolecular acylation, especially if the carboxyl group is activated.
Q2: How can I minimize racemization during the esterification of L-serine with benzyl alcohol?
A2: Racemization can be a significant issue, especially under harsh reaction conditions. To minimize it:
-
Choice of Solvent: Avoid high-boiling point solvents that require elevated temperatures for azeotropic water removal. For instance, using cyclohexane instead of toluene has been shown to prevent racemization.[1][2]
-
Temperature Control: Maintain the lowest effective temperature during the reaction.
-
Catalyst: Use an appropriate acid catalyst, such as p-toluenesulfonic acid, in the recommended stoichiometric amount.[1][2]
Data Presentation: Solvent Effect on Racemization in Benzyl Ester Synthesis
| Solvent | Reflux Temperature | Enantiomeric Excess (e.e.) of Phenylglycine Benzyl Ester | Reference |
| Cyclohexane | ~81°C | High (e.g., 95.7%) | [1] |
| Toluene | ~111°C | Low (e.g., 27.0%) | [1] |
Q3: I am observing incomplete reactions or low yields during the N-protection of L-serine benzyl ester. What are the likely causes and solutions?
A3: Low yields or incomplete reactions in N-protection can stem from several factors:
-
Base and Solvent System: The choice of base and solvent is critical and depends on the protecting group (Boc, Cbz, Fmoc). For example, Boc protection can be carried out using NaOH in a dioxane/water mixture, while Fmoc protection often utilizes NaHCO₃ in a THF/water system.[6]
-
Reagent Quality: Ensure the protecting group reagent (e.g., (Boc)₂O, Cbz-Cl, Fmoc-OSu) is of high purity and has not degraded.
-
Reaction Conditions: Temperature and reaction time must be optimized. Some protocols require initial cooling (e.g., 0-5°C) followed by warming to room temperature.[6]
-
pH Control: For reactions like Cbz protection using benzyl chloroformate, maintaining the pH between 8 and 10 is crucial for success.[6]
Data Presentation: N-Protection Conditions for L-Serine Benzyl Ester
| Protecting Group | Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
| Boc | (Boc)₂O | NaOH (1N aq.) | Dioxane / Water | 5°C to RT | 4 hours | ~86% | [6] |
| Cbz | Benzyl Chloroformate | NaHCO₃ / Na₂CO₃ | Dioxane / Water | 0°C to RT | 2-4 hours | >90% | [6] |
| Fmoc | Fmoc-OSu | NaHCO₃ | THF / Water | Room Temp. | 16 hours | >90% | [6] |
Troubleshooting Guides
Issue 1: An unknown impurity is detected by HPLC after synthesis of a peptide containing O-Benzyl-L-serine.
Possible Cause:
-
Side-chain modification: The benzyl group may have been partially cleaved during an intermediate step and reattached to another residue, or the serine hydroxyl group may have undergone another side reaction.
-
Aggregation: Hydrophobic sequences are prone to aggregation, leading to incomplete reactions and the presence of truncated or modified peptides.[4]
-
Racemization: A diastereomeric impurity may have formed.
Troubleshooting Steps:
-
Characterize the Impurity: Use mass spectrometry (MS) to determine the molecular weight of the impurity. This can help identify if it's a result of a protecting group migration, deletion, or other modification.
-
Review Cleavage Conditions: If the peptide was synthesized on a solid support, ensure the cleavage cocktail contains appropriate scavengers. For instance, if tryptophan is present, scavengers are needed to prevent reattachment of cleaved benzyl groups.[3]
-
Optimize Coupling: To combat aggregation, consider switching to a different solvent system (e.g., using NMP or adding DMSO), sonicating the reaction mixture, or coupling at a higher temperature.[4] Using pseudoprolines derived from serine can also disrupt aggregation.[4]
-
Check for Racemization: Analyze the peptide by chiral chromatography to determine if racemization has occurred.
Issue 2: Low yield in the direct esterification of L-serine with benzyl alcohol.
Possible Cause:
-
Incomplete water removal: The esterification reaction is an equilibrium process. Inefficient removal of water will drive the equilibrium back towards the starting materials.
-
Suboptimal reagent ratio or catalyst concentration: Incorrect stoichiometry can lead to incomplete conversion.[7]
-
Reaction time and temperature: The reaction may not have been allowed to proceed to completion.
Troubleshooting Steps:
-
Ensure Efficient Water Removal: Use a Dean-Stark apparatus with a suitable azeotroping solvent like cyclohexane.[1][2]
-
Optimize Reagent Ratios: A typical molar ratio of L-serine to benzyl alcohol is 1:3 to ensure complete conversion. The catalyst (e.g., concentrated HCl) concentration is generally around 5-10% (v/v).[7]
-
Monitor Reaction Progress: Track the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is typically between 12-24 hours at reflux.[7]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-O-benzyl-L-serine
This protocol involves the N-protection of L-serine, followed by O-benzylation.
Step 1: N-(tert-butoxycarbonyl)-L-serine Synthesis
-
Dissolve L-serine (5.2 g, 50.0 mmol) in a mixture of 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL).[8]
-
Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol).[8]
-
Allow the mixture to warm to room temperature and stir for 24 hours.[8]
-
Evaporate the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous layer with diethyl ether (50 mL).[8]
-
Acidify the aqueous layer to pH 2-3 with 1M H₂SO₄ and extract with ethyl acetate (3 x 50 mL).[8]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-(tert-butoxycarbonyl)-L-serine as a sticky oil (Yield: ~94%).[8]
Step 2: N-(tert-butoxycarbonyl)-O-benzyl-L-serine Synthesis
-
Dissolve the N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL).[8]
-
Cool the solution to 0°C under an argon atmosphere and add sodium hydride (2.1 g, 88 mmol).[8]
-
Add benzyl bromide (7.5 g, 44 mmol) dropwise and stir the mixture at room temperature for 5 hours.[8]
-
Remove the DMF under reduced pressure.
-
Wash the residue with a mixture of diethyl ether and water.
-
Acidify the aqueous layer with 1M HCl and extract with ethyl acetate (3 x 50 mL).[8]
-
Wash the combined organic layers with distilled water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under vacuum to obtain the product (Yield: ~63%).[8]
Protocol 2: Direct Esterification of L-Serine to L-Serine Benzyl Ester Hydrochloride
-
Combine L-serine, benzyl alcohol (in a 1:3 molar ratio), and concentrated HCl (5-10% v/v) in a round-bottom flask.[7]
-
Heat the mixture to reflux at 80-100°C for 12-24 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture.
-
The product, L-serine benzyl ester hydrochloride, should precipitate.
-
Isolate the product by crystallization from a mixture of ethyl acetate and hexane to achieve >95% purity.[7]
Visualizations
Caption: Synthesis workflow for N-Boc-O-benzyl-L-serine.
Caption: O-Sulfonation side reaction during peptide cleavage.
Caption: Troubleshooting logic for low yield in direct esterification.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]
- 8. rsc.org [rsc.org]
Technical Support Center: HPLC Purification of Crude Peptides Containing Benzyl-L-Serine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to HPLC purification strategies for crude peptides containing Benzyl-L-serine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: How does the presence of a this compound (Ser(Bzl)) residue affect the retention time of a peptide in Reverse-Phase HPLC (RP-HPLC)?
The benzyl protecting group on the serine residue significantly increases the hydrophobicity of the peptide. In RP-HPLC, which separates molecules based on their hydrophobicity, this increased hydrophobicity will lead to a longer retention time on the column compared to an analogous peptide with an unprotected serine residue. The peptide will require a higher concentration of organic solvent (like acetonitrile) to elute from the column.
Q2: What are the most common impurities to expect in a crude peptide containing this compound synthesized by Solid-Phase Peptide Synthesis (SPPS)?
Besides the common impurities found in SPPS such as truncated and deletion sequences, peptides containing Ser(Bzl) may have specific side products. These can include:
-
Diastereomers: Racemization of the alpha-carbon of the serine residue can occur during synthesis, leading to the presence of the D-isoform of the peptide. These diastereomers can be difficult to separate from the desired L-isoform.[1]
-
Incomplete deprotection: Residual benzyl groups may remain on the serine residues after the final cleavage step, leading to incompletely deprotected peptide impurities.
-
Side reaction products: The benzyl group can be labile under certain conditions, potentially leading to side reactions and the formation of related impurities.
Q3: What is the recommended starting strategy for purifying a crude peptide containing this compound?
For most peptides, including those with Ser(Bzl), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary purification method due to its high resolving power.[2][3] A C18 column is a good starting point, paired with a water/acetonitrile mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).
Q4: When should I consider using an orthogonal purification technique?
If RP-HPLC alone does not provide the desired purity, especially when dealing with co-eluting impurities or diastereomers, an orthogonal purification method is recommended.[4] Ion-Exchange Chromatography (IEX), which separates peptides based on their net charge, is an excellent orthogonal technique to use before or after RP-HPLC.[4][5]
Q5: How can I improve the peak shape of my peptide during HPLC purification?
Poor peak shape, such as tailing, can be caused by several factors. To improve it:
-
Optimize the mobile phase: Ensure the pH of the mobile phase is appropriate for the peptide's isoelectric point. Using ion-pairing agents like TFA can improve peak symmetry.[6]
-
Consider a different column: If silanol interactions are suspected, a column with end-capping or a different stationary phase chemistry might be beneficial.
-
Adjust the temperature: Increasing the column temperature can sometimes improve peak shape by reducing solvent viscosity and improving mass transfer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC purification of peptides containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Co-eluting Peaks | - Suboptimal gradient conditions.- Similar hydrophobicity of the target peptide and impurities.- Presence of diastereomers. | - Optimize the gradient: Use a shallower gradient around the elution time of your target peptide to increase separation.- Change selectivity: Try a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different organic modifier (e.g., methanol instead of acetonitrile).- Employ an orthogonal technique: Use Ion-Exchange Chromatography (IEX) to separate impurities based on charge.[4][5]- For diastereomers, consider a chiral stationary phase or modify the mobile phase with a chiral selector. |
| Broad or Tailing Peaks | - Secondary interactions with the stationary phase (e.g., silanol groups).- Peptide aggregation.- Low concentration of ion-pairing agent. | - Increase ion-pairing agent concentration: Ensure sufficient TFA (typically 0.1%) is present in both mobile phases.- Use a different column: A column with base-deactivated silica or a polymeric stationary phase can reduce silanol interactions.- Modify the mobile phase: Adding a small amount of a chaotropic agent or increasing the column temperature can help disrupt aggregation. |
| High Backpressure | - Clogged column frit or tubing.- Precipitated peptide or buffer in the system. | - Filter your sample and mobile phases: Use a 0.22 µm filter to remove particulates.- Flush the system: Flush the HPLC system and column with an appropriate strong solvent to dissolve any precipitates. |
| Low Recovery | - Irreversible adsorption of the peptide to the column.- Peptide precipitation on the column. | - Test different stationary phases: A less hydrophobic column (e.g., C4 or C8) might reduce irreversible binding.- Increase the organic solvent concentration in the sample diluent: This can help prevent on-column precipitation. However, be cautious as it may affect peak shape.- Elevate the column temperature: This can improve solubility and reduce adsorption. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or detector.- Carryover from a previous injection. | - Use fresh, high-purity solvents and additives. - Clean the injector and sample loop thoroughly. - Run blank gradients to identify the source of contamination. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Crude Peptide Containing this compound
This protocol provides a starting point for the purification of a crude synthetic peptide containing a Ser(Bzl) residue.
Materials:
-
Crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or larger for preparative)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a small amount of Mobile Phase A or a solvent in which it is fully soluble (e.g., a small amount of DMSO followed by dilution with Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column (adjust for preparative columns).
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-65 min: 5-65% B (linear gradient)
-
65-70 min: 65-95% B (linear gradient for column wash)
-
70-75 min: 95% B (hold for column wash)
-
75-80 min: 95-5% B (return to initial conditions)
-
80-90 min: 5% B (column re-equilibration)
-
-
Injection Volume: Varies depending on the column size and sample concentration. Start with a small injection for analytical scouting.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Data Presentation
The following table summarizes the expected impact of the this compound residue and potential impurities on RP-HPLC retention time.
| Peptide/Impurity | Expected Change in Retention Time (vs. Unprotected Peptide) | Rationale |
| Peptide with Ser(Bzl) | Increase | The benzyl group is hydrophobic, leading to stronger interaction with the C18 stationary phase. |
| Peptide with Ser | Baseline | Unprotected serine is polar. |
| Truncated Peptides | Decrease | Shorter peptides are generally less hydrophobic and elute earlier. |
| Deletion Peptides | Variable | Depends on the hydrophobicity of the deleted amino acid. |
| Diastereomeric Peptide (D-Ser(Bzl)) | Slight change (increase or decrease) | Diastereomers have slightly different three-dimensional structures, which can lead to small differences in their interaction with the stationary phase. Separation may require optimized conditions.[1] |
| Incompletely Deprotected Peptide | Increase | The presence of additional protecting groups increases overall hydrophobicity. |
Visualizations
Experimental Workflow
Caption: A general workflow for the HPLC purification of crude peptides.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting poor resolution in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polypeptide.com [polypeptide.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity Analysis of Benzyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. For chiral molecules such as Benzyl-L-serine, a protected amino acid derivative crucial in peptide synthesis and as a chiral building block, ensuring high enantiomeric excess is paramount for therapeutic efficacy and safety. This guide provides a comprehensive comparison of Chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of this compound, alongside alternative analytical techniques. Experimental data and detailed protocols are presented to assist researchers in selecting the most suitable method for their specific needs.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC remains the most widely used technique for the separation of enantiomers due to its robustness, reproducibility, and broad applicability.[1][2] The separation is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Several types of CSPs are commercially available, with macrocyclic glycopeptide and polysaccharide-based columns being particularly effective for the analysis of amino acid derivatives.[3][4]
Comparative Performance of Chiral HPLC Columns
The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving optimal separation of this compound enantiomers. Below is a comparison of commonly employed chiral columns with their respective experimental conditions and performance data.
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (L-isomer) | Retention Time (D-isomer) | Resolution (Rs) | Reference |
| CHIROBIOTIC™ T (Teicoplanin) | 25 cm x 4.6 mm, 5 µm | 20/80 (v/v) Methanol / 0.1% Triethylammonium Acetate, pH 7.0 | 1.0 | UV at 254 nm | ~5.8 min | ~7.2 min | > 1.5 | Sigma-Aldrich |
| CHIROBIOTIC™ V (Vancomycin) | 25 cm x 4.6 mm, 5 µm | 100% Methanol with 0.1% Acetic Acid and 0.01% Triethylamine | 1.0 | UV at 254 nm | Not Reported | Not Reported | Not Reported | General Application |
| Regis Whelk-O® 1 (Covalently bonded π-electron acceptor/donor) | 25 cm x 4.6 mm, 5 µm | Hexane / Isopropanol / Acetic Acid (e.g., 90:10:0.1, v/v/v) | 1.0 | UV at 254 nm | Not Reported | Not Reported | Not Reported | General Application |
| Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | 25 cm x 4.6 mm, 5 µm | Hexane / Ethanol / Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v) | 1.0 | UV at 254 nm | Not Reported | Not Reported | Not Reported | [5][6] |
Note: The retention times and resolution for CHIROBIOTIC™ V, Regis Whelk-O® 1, and Chiralpak® IA for this compound are not explicitly reported in the readily available literature and would require method development and validation. The provided mobile phases are typical starting points for these types of columns for similar analytes.
Experimental Protocols for Chiral HPLC Analysis
Below is a detailed experimental protocol for the enantiomeric purity analysis of this compound using a CHIROBIOTIC™ T column, based on available data.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: CHIROBIOTIC™ T, 25 cm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 20% Methanol and 80% 0.1% Triethylammonium Acetate (TEAA) in water, adjusted to pH 7.0.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (or ambient)
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the Benzyl-serine racemate (D/L mixture) at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample of this compound for analysis at a concentration of 1 mg/mL in the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the D and L enantiomers and to calculate the resolution.
-
Inject the this compound sample.
-
The enantiomeric purity is calculated by dividing the peak area of the L-enantiomer by the total peak area of both enantiomers and multiplying by 100.
Alternative Analytical Methods
While Chiral HPLC is the predominant technique, other methods can also be employed for the enantiomeric purity analysis of this compound, each with its own advantages and limitations.
Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. For amino acid derivatives like Benzyl-serine, derivatization is typically required to increase their volatility.
General Experimental Protocol for Chiral GC-MS:
-
Derivatization: The amino and carboxyl groups of Benzyl-serine are derivatized, for example, by esterification followed by acylation (e.g., with trifluoroacetic anhydride) to form volatile derivatives.
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val), is used.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are used. MS detection provides higher specificity and structural information.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent consumption.[7] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.
General Experimental Protocol for Chiral CE:
-
Capillary: A fused-silica capillary is used.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a chiral selector is used. Common chiral selectors for amino acids include cyclodextrins and their derivatives.[7][8]
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: UV detection is commonly used.
-
Sample Injection: The sample is introduced into the capillary by hydrodynamic or electrokinetic injection.
Method Comparison Summary
| Feature | Chiral HPLC | Chiral GC | Chiral CE |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential partitioning between a carrier gas and a chiral stationary phase. | Differential migration in an electric field in the presence of a chiral selector in the electrolyte. |
| Sample Volatility | Not required. | Required (derivatization often necessary). | Not required. |
| Sample Volume | Microliters. | Microliters. | Nanoliters. |
| Solvent Consumption | Relatively high. | Low (carrier gas). | Very low. |
| Speed | Moderate to fast. | Fast. | Very fast. |
| Resolution | Generally high. | Very high. | Very high. |
| Robustness | High. | Moderate. | Moderate. |
| Instrumentation Cost | Moderate to high. | Moderate to high. | Moderate. |
Visualizing the Analytical Workflow
To aid in understanding the experimental process, the following diagram illustrates a typical workflow for Chiral HPLC analysis.
Caption: Workflow for Chiral HPLC analysis of this compound.
Conclusion
Chiral HPLC, particularly with macrocyclic glycopeptide-based stationary phases like CHIROBIOTIC™ T, offers a reliable and robust method for the enantiomeric purity analysis of this compound. The choice of the specific chiral stationary phase and mobile phase conditions should be optimized to achieve the desired resolution and analysis time. While Chiral GC and Chiral CE present viable alternatives with advantages in terms of speed and sample/solvent consumption, they may require more extensive method development, including derivatization steps for GC. For routine quality control in a pharmaceutical setting, the well-established and validated Chiral HPLC methods are often preferred. This guide provides a foundational understanding and practical protocols to aid researchers in selecting and implementing the most appropriate analytical strategy for their needs.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 7. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 8. Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of HPLC versus GC for purity validation of amino acid esters.
For researchers, scientists, and drug development professionals, ensuring the purity of amino acid esters is a critical step in various scientific endeavors, from peptide synthesis to pharmaceutical manufacturing. The two most prominent chromatographic techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical tools for separating, identifying, and quantifying compounds.[1] However, their suitability for analyzing amino acid esters depends on the specific properties of the analyte and the requirements of the analysis.[2] HPLC is well-suited for non-volatile and thermally unstable compounds, while GC excels in the analysis of volatile and thermally stable substances.[3][4]
Comparative Overview
The choice between HPLC and GC for the purity validation of amino acid esters hinges on several factors, including the volatility of the ester, its thermal stability, and the desired sensitivity of the analysis.[2][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase.[4] | Separation based on analyte partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds.[3] | Suitable for volatile and thermally stable compounds.[1] |
| Derivatization | Often required to enhance UV or fluorescence detection as most amino acids are non-chromophoric.[6][] | Mandatory to increase volatility and thermal stability of the polar amino acid esters.[8][9] |
| Operating Temperature | Typically operates at or near ambient temperatures (20-40°C).[1] | Requires high temperatures (150-300°C) to volatilize the sample.[1] |
| Instrumentation Cost | Generally higher initial and operational costs compared to GC.[3] | More cost-effective in terms of purchase and operation.[3][5] |
| Analysis Time | Can have longer run times.[10] | Typically offers faster analysis times for comparable separations.[3] |
| Sensitivity | Sensitivity is dependent on the detector but is highly effective for non-volatile analytes.[4] | Generally offers higher sensitivity for volatile compounds, especially with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4][5] |
| Precision (%RSD) | Typically provides excellent precision, often with an RSD of < 2%.[10][11] | Can also achieve high precision, with RSD values often ≤ 2%.[11][12] |
| Linearity (R²) | Routinely achieves R² values > 0.999.[10][13] | Capable of achieving R² values > 0.999.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity validation. Below are representative protocols for HPLC and GC analysis of an amino acid ester.
HPLC Method for Purity Validation
This protocol outlines a general approach for the analysis of an amino acid ester using Reversed-Phase HPLC (RP-HPLC) with UV detection, following a pre-column derivatization step.
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of the amino acid ester reference standard and the sample at approximately 1 mg/mL in a suitable solvent like methanol or a buffered aqueous solution.[2]
-
Derivatization is necessary for UV detection since most amino acids lack a strong chromophore.[6][] A common method is pre-column derivatization using o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC).[10][14]
-
To a specific volume of the sample or standard solution, add the derivatizing reagent (e.g., OPA in the presence of a thiol) and allow the reaction to proceed for a defined time at a specific temperature according to established procedures.[14]
-
2. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis detector is typically used.[1]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[15]
-
Mobile Phase: A gradient elution is often used to achieve optimal separation. For example, a mixture of a buffered aqueous solution (e.g., sodium acetate buffer, pH 7.2) and an organic solvent like acetonitrile or methanol.[14]
-
Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[15]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[14][15]
-
Detection: UV detection at a wavelength appropriate for the derivatized amino acid ester (e.g., 338 nm for OPA derivatives).
-
Injection Volume: Typically 20 µL.[15]
3. Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total peak area in the chromatogram.[2]
GC Method for Purity Validation
This protocol provides a general methodology for the purity analysis of a volatile amino acid ester, such as L-valine methyl ester hydrochloride, using GC with a Flame Ionization Detector (FID).[12]
1. Sample Preparation and Derivatization:
-
Prepare solutions of the amino acid ester standard and sample in a volatile solvent like methanol at a concentration of approximately 1 mg/mL.[12]
-
For many amino acid esters, a two-step derivatization is required to increase volatility.[8][16] This often involves:
-
Esterification: Converting the carboxylic acid group to an ester (if not already an ester) by reacting with an alcohol (e.g., methanol with 2M HCl) at an elevated temperature (e.g., 80°C for 60 minutes).[8][16]
-
Acylation: Derivatizing the amino group by reacting with an acylating agent (e.g., pentafluoropropionic anhydride in ethyl acetate) at an elevated temperature (e.g., 65°C for 30 minutes).[8][16]
-
2. Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[12]
-
Column: A capillary column suitable for the separation of the derivatized amino acid esters, such as a DB-624 (30 m x 0.53 mm ID, 1.0 µm film thickness).[12]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 5.0 mL/min).[12]
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation. For example, an initial temperature of 150°C held for 15 minutes.[12]
-
Injection Volume: A small volume, such as 0.5 µL, is injected.[12]
-
Split Ratio: A split ratio, for example, 1:50, is often used.[12]
3. Data Analysis:
-
The purity of the amino acid ester is determined by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[12]
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting an appropriate chromatographic method for the purity validation of amino acid esters.
Conclusion
Both HPLC and GC are highly effective and reliable techniques for the purity validation of amino acid esters. The choice between them is primarily dictated by the physicochemical properties of the analyte. For non-volatile and thermally sensitive amino acid esters, HPLC is the method of choice.[3] Conversely, for volatile and thermally stable esters, GC can provide faster analysis times and high sensitivity.[3][4] In both cases, derivatization is a critical step to either enhance detectability (HPLC) or increase volatility (GC).[6][8] The provided protocols and comparative data serve as a guide for researchers to make an informed decision based on their specific analytical requirements and available instrumentation.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 8. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. iiste.org [iiste.org]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Peptide Synthesis: Boc-Ser(Bzl)-OH vs. Fmoc-Ser(tBu)-OH
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids like serine is a critical decision that profoundly influences the efficiency of synthesis, the purity of the final peptide, and the overall strategic approach. This guide provides an in-depth, objective comparison between two of the most common protected serine derivatives: Nα-tert-butyloxycarbonyl-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) and Nα-9-fluorenylmethyloxycarbonyl-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH). This analysis is aimed at researchers, scientists, and drug development professionals to facilitate an informed choice between the two cornerstone chemistries of peptide synthesis.
The fundamental difference between using Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH lies in the orthogonal protection strategies they are part of. Boc-SPPS employs an acid-labile Nα-protecting group (Boc) and typically more acid-stable, benzyl-based side-chain protection. In contrast, Fmoc-SPPS utilizes a base-labile Nα-protecting group (Fmoc) with acid-labile side-chain protection, such as the tert-butyl (tBu) group.[1] This distinction dictates the entire workflow of the synthesis, from deprotection and coupling to the final cleavage from the resin.
Performance and Physicochemical Properties: A Quantitative Comparison
While direct side-by-side quantitative data for the synthesis of an identical model peptide is not always available in a single study, a compilation of typical performance characteristics and physicochemical properties provides a clear comparative overview. The following table summarizes these key metrics, reflecting the general observations and data from various studies in the field.
| Parameter | Boc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH | Key Considerations |
| Nα-Protection Strategy | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc is acid-labile, while Fmoc is base-labile, forming the basis of their orthogonal chemistries.[1] |
| Side-Chain Protection | Bzl (Benzyl ether) | tBu (tert-butyl ether) | The Bzl group requires strong acid for removal, whereas the tBu group is cleaved with moderate acid.[2][3] |
| Nα-Deprotection Reagent | 25-50% TFA in DCM | 20-50% Piperidine in DMF | The repeated acid exposure in Boc-SPPS can be harsh on sensitive sequences.[1] |
| Final Cleavage/Side-Chain Deprotection | Anhydrous HF or TFMSA | ~95% TFA with scavengers | The use of highly corrosive HF in Boc-SPPS requires specialized equipment.[1][4] |
| Expected Crude Purity | 80-90% | 85-95% | Fmoc/tBu strategy often yields higher purity for complex peptides due to milder conditions.[5] |
| Potential Side Reactions | N-O acyl shift, side-chain acylation (if unprotected), aspartimide formation | Racemization (base-induced), β-elimination, aspartimide formation | Racemization of Fmoc-Ser(tBu)-OH can be minimized by using weaker bases like 2,4,6-collidine instead of DIPEA.[6] N-O acyl shift in Boc-SPPS can occur during the harsh final cleavage.[7] |
| Solubility | Generally good in organic solvents | Generally good in organic solvents | Both derivatives are readily soluble for efficient coupling. |
| Cost-Effectiveness | Can be more cost-effective for routine, large-scale synthesis. | Higher initial cost of reagents but can be more economical for complex syntheses due to higher purity and yield, reducing purification costs.[8] | The choice depends on the complexity and scale of the peptide synthesis. |
Experimental Protocols: Synthesizing a Model Peptide
To provide a practical comparison, detailed methodologies for the synthesis of a model hexapeptide (Leu-Ala-Gly-Val-Ser-Ala) are presented below, illustrating the distinct workflows for each strategy.
Protocol 1: Boc-SPPS using Boc-Ser(Bzl)-OH
-
Resin Preparation: Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour.
-
First Amino Acid Coupling: Couple Boc-Ala-OH (3.0 mmol) to the resin using DCC (3.0 mmol) and DMAP (0.3 mmol) in DCM/DMF (1:1) for 4 hours.
-
Capping: Treat the resin with a solution of acetic anhydride and DIPEA in DMF to block any unreacted sites.
-
Boc Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM (v/v) for 30 minutes.
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM (v/v).
-
Coupling Cycle: For each subsequent amino acid, including Boc-Ser(Bzl)-OH, pre-activate the amino acid (3.0 mmol) with HBTU (2.9 mmol) and DIPEA (6.0 mmol) in DMF and couple to the resin for 2 hours.
-
Chain Elongation: Repeat steps 4-6 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final deprotection, wash the peptide-resin and dry under vacuum. Cleave the peptide from the resin and remove the Bzl and other side-chain protecting groups using anhydrous HF with p-cresol as a scavenger at 0°C for 1 hour.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 2: Fmoc-SPPS using Fmoc-Ser(tBu)-OH
-
Resin Swelling: Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin.[9]
-
Coupling of First Amino Acid: Couple Fmoc-Ala-OH (2.5 mmol) using HBTU (2.5 mmol) and DIPEA (5.0 mmol) in DMF for 2 hours.[9]
-
Capping: Acetylate any unreacted amino groups with acetic anhydride and DIPEA in DMF.
-
Chain Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as in step 2.
-
Coupling: Couple the next Fmoc-amino acid (2.5 mmol), including Fmoc-Ser(tBu)-OH, using HBTU (2.5 mmol) and DIPEA (5.0 mmol) in DMF for 2 hours.
-
-
Repeat Cycle: Repeat step 5 for all amino acids in the sequence.
-
Final Fmoc Deprotection: After the last coupling, remove the final Fmoc group with 20% piperidine in DMF.
-
Final Cleavage and Deprotection: Wash the peptide-resin with DCM and dry. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2-3 hours to cleave the peptide from the resin and remove the tBu protecting group.[6]
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Visualizing the Synthesis Workflows
The logical flow of each synthesis strategy can be visualized through the following diagrams, highlighting the key differences in their cyclical processes.
Caption: Boc-SPPS Workflow using Boc-Ser(Bzl)-OH.
Caption: Fmoc-SPPS Workflow using Fmoc-Ser(tBu)-OH.
Conclusion and Recommendations
The choice between Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH is fundamentally a choice between the two major strategies in solid-phase peptide synthesis.
Fmoc-Ser(tBu)-OH is generally the preferred choice for modern peptide synthesis due to the milder conditions employed throughout the process.[8] The Fmoc/tBu strategy avoids the use of the highly corrosive and hazardous anhydrous HF and the repeated exposure of the growing peptide chain to strong acid. This makes it particularly suitable for the synthesis of sensitive or complex peptides and allows for a broader range of compatible resins and linkers.
Boc-Ser(Bzl)-OH , as part of the classic Boc/Bzl strategy, remains a robust and reliable option, particularly for the synthesis of long or difficult sequences where aggregation can be an issue.[8] In some instances, particularly in large-scale or high-throughput synthesis of relatively simple peptides, the Boc/Bzl approach can be more cost-effective and may result in higher yields.[8]
Ultimately, the decision rests on several factors including the peptide sequence, the scale of synthesis, the available laboratory equipment, and the specific requirements for purity and yield. For most applications, especially those involving sensitive residues or requiring on-resin modifications, the Fmoc/tBu strategy with Fmoc-Ser(tBu)-OH is the recommended path. However, for specific challenging sequences or large-scale production, the robustness of the Boc/Bzl strategy with Boc-Ser(Bzl)-OH should not be overlooked.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Serine Side Chain Protection: A Comparative Analysis of Benzyl Ether and Tert-Butyl Ether
In the intricate process of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the selection of an appropriate protecting group for the reactive side chain of serine is a critical decision that profoundly influences the efficiency of synthesis, the purity of the final peptide, and the overall strategic approach. Among the various options available, benzyl (Bn) ether and tert-butyl (tBu) ether are two of the most commonly employed protecting groups for the hydroxyl function of serine. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to assist researchers in making an informed choice for their specific synthetic needs.
The core of modern peptide synthesis revolves around two primary strategies: the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) methodologies. The choice between benzyl ether and tert-butyl ether for serine protection is intrinsically linked to the selected strategy, owing to their differing stability and cleavage (deprotection) conditions.
Chemical Properties and Orthogonality
The principle of orthogonality is paramount in SPPS, requiring that the Nα-amino protecting group and the side-chain protecting groups can be removed under distinct conditions, preventing premature deprotection of the side chain during the iterative cycle of peptide chain elongation.
Tert-butyl (tBu) ether is the quintessential protecting group for serine in the widely adopted Fmoc/tBu SPPS strategy .[1] Its key advantage lies in its stability to the basic conditions (typically 20% piperidine in DMF) used for the removal of the Fmoc group from the N-terminus.[1] The tBu ether is, however, readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA), which is employed in the final step to release the peptide from the solid support and remove all acid-labile side-chain protecting groups.[1]
Benzyl (Bzl) ether , on the other hand, is more traditionally associated with the Boc-SPPS methodology . The benzyl group is stable to the moderately acidic conditions (TFA) used to remove the Nα-Boc group in each cycle.[2] Its removal requires much harsher acidic conditions, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are used for the final cleavage step in Boc synthesis.[2] Alternatively, the benzyl ether can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd), a method incompatible with peptides containing other reducible functional groups like methionine or cysteine.[3]
Performance and Side Reactions
The performance of a protecting group is not only judged by its stability and ease of removal but also by its influence on coupling efficiency and the potential for side reactions.
Coupling Efficiency: While specific comparative data on the coupling yields for Fmoc-Ser(tBu)-OH versus Fmoc-Ser(Bzl)-OH is scarce in the literature, the coupling efficiency of Fmoc-protected amino acids is generally high.[2] However, steric hindrance from bulky protecting groups can sometimes slow down coupling kinetics, potentially requiring longer reaction times or more potent coupling reagents.[2]
Side Reactions: The serine side chain is susceptible to several side reactions during SPPS.
-
β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine residue. A stable ether linkage, as provided by both tBu and Bzl groups, is known to minimize this side reaction during the basic Fmoc deprotection step.[2]
-
Racemization: Racemization of the serine residue during coupling can be a concern. The use of certain bases, such as N,N-diisopropylethylamine (DIPEA), has been reported to potentially induce racemization with Fmoc-Ser(tBu)-OH.[4] Utilizing a weaker base like 2,4,6-collidine can mitigate this issue.[4]
-
N-O Acyl Shift: During deprotection with strong acids like TFA, an N-O acyl shift can occur, where the peptide backbone migrates from the amide nitrogen to the hydroxyl group of serine.[2]
-
Side Reactions from Cleavage:
-
Tert-butyl ether: The cleavage of the tBu group with TFA generates highly reactive tert-butyl cations. These cations can alkylate nucleophilic residues in the peptide, such as tryptophan and cysteine, leading to undesired byproducts.[5] To prevent this, a "scavenger cocktail" containing reagents like water, triisopropylsilane (TIS), and thioanisole is essential during cleavage.[5][6] Incomplete removal of the tBu group can also occur if the TFA concentration is too low.[6][7] A study on a model peptide containing multiple sensitive residues showed that deprotection of the tBu-protected peptide with 65% TFA resulted in a crude product of only 43% purity, indicating significant side reactions.[8]
-
Benzyl ether: The harsh conditions required for benzyl ether cleavage in Boc-SPPS (HF or TFMSA) can also lead to side reactions. While stable to TFA, making Fmoc-Ser(Bzl)-OH a theoretical option for Fmoc-SPPS to generate protected peptide fragments, its final removal would necessitate conditions that are generally incompatible with this strategy.
-
Data Presentation
| Feature | Benzyl (Bn) Ether | Tert-Butyl (tBu) Ether |
| Primary SPPS Strategy | Boc-SPPS[2] | Fmoc-SPPS[1] |
| Stability to Nα-Deprotection | Stable to TFA (Boc removal)[2] | Stable to Piperidine (Fmoc removal)[1] |
| Primary Cleavage Condition | Strong acid (HF, TFMSA) or Hydrogenolysis[2] | Strong acid (TFA)[1] |
| Key Advantages | Stable to a wide range of conditions. | Orthogonal to Fmoc chemistry; mild final cleavage. |
| Key Disadvantages | Requires very harsh cleavage conditions (HF/TFMSA). Hydrogenolysis has substrate limitations.[2] | Cleavage generates t-butyl cations requiring scavengers; potential for incomplete cleavage.[5][6] |
| Reported Purity (Model Peptide) | Not directly compared in the same study. | 43% purity for a complex peptide after TFA cleavage.[8] |
Experimental Protocols
Protocol 1: General Coupling of Fmoc-Ser(tBu)-OH in Manual SPPS
This protocol describes a standard coupling cycle for incorporating Fmoc-Ser(tBu)-OH into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (e.g., 4 equivalents), a coupling agent like HATU (3.95 equivalents), and an activator like HOAt (4 equivalents) in DMF.
-
Add a base such as DIPEA or 2,4,6-collidine (8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the washed resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.[1]
-
Chain Elongation: Repeat steps 2-6 for the next amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection of a Ser(tBu)-Containing Peptide
This protocol outlines the final step of releasing the synthesized peptide from the resin and removing the tBu side-chain protecting group.
-
Resin Preparation: After the final coupling and N-terminal Fmoc deprotection, wash the peptidyl-resin with dichloromethane (DCM) (3 times) and dry it under vacuum.[1]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing sensitive residues is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[1][5] For peptides without sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) can be used.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (e.g., 5 mL per 100 mg of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.[1]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice more to remove scavengers and residual TFA.[1]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualization
Caption: Orthogonal protection schemes in Fmoc/tBu and Boc/Bzl peptide synthesis strategies.
Caption: Decision guide for selecting a cleavage cocktail for tBu-protected peptides.
Conclusion
The choice between benzyl ether and tert-butyl ether for serine side chain protection is fundamentally dictated by the overarching peptide synthesis strategy. For routine Fmoc-SPPS, the tert-butyl group is the undisputed standard, offering excellent orthogonality and compatibility with the synthesis cycle.[2] However, researchers must be vigilant during the final TFA cleavage step, employing appropriate scavengers to mitigate side reactions caused by the formation of tert-butyl cations.[5]
The benzyl group, while historically significant, is now less commonly used in modern Fmoc-SPPS due to the harsh conditions required for its removal.[2] Its utility is primarily confined to Boc-SPPS, where its stability to TFA is a key advantage. The development of new protecting groups continues, but the robust and well-characterized nature of the tBu ether ensures its continued prominence in the field of peptide synthesis.
References
A Researcher's Guide to Coupling Reagents for N-Protected Serine Derivatives: A Performance Evaluation
For researchers and professionals in peptide synthesis and drug development, the selection of an optimal coupling reagent is a critical decision that directly influences yield, purity, and the overall success of the synthesis. This is particularly true when incorporating N-protected serine derivatives, which are susceptible to side reactions such as racemization and β-elimination. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to facilitate informed decisions in your synthesis protocols.
Performance Comparison of Common Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to activate the C-terminus of an N-protected amino acid, facilitating a rapid and complete reaction with the N-terminal amine of the growing peptide chain while minimizing side reactions. Modern coupling reagents are predominantly onium-type salts (aminium/uronium and phosphonium), which have demonstrated higher reactivity and better suppression of racemization compared to older carbodiimide methods.[1]
The table below summarizes the performance of several widely used coupling reagents for the incorporation of N-protected serine derivatives. Yields and side reaction propensities can be sequence-dependent and vary with specific reaction conditions.
| Coupling Reagent | Additive | Base | Relative Efficiency | Typical Yield (%) | Racemization Risk | Key Advantages & Potential Side Reactions |
| HATU | HOAt | DIPEA | Very High | ~99[1] | Low[2] | Advantages: Fast reaction rates, high purity, effective for "difficult" couplings.[2][3] Side Reactions: Guanidinylation if not pre-activated.[4] |
| HBTU / TBTU | HOBt | DIPEA | High | ~95-98[1] | Moderate | Advantages: Robust, reliable, and widely used.[2][5] Side Reactions: Higher racemization risk than HATU, guanidinylation.[2] |
| COMU | (Internal Oxyma) | DIPEA | Very High | >99[1] | Low | Advantages: Safer (non-explosive), highly efficient (comparable to HATU), requires only 1 eq. of base.[3][5][6] Side Reactions: Guanidinylation. |
| PyBOP | HOBt | DIPEA | High | ~95[1] | Low | Advantages: Phosphonium salt, very effective at preventing racemization, byproducts are less hazardous than BOP.[3][7] Side Reactions: Generally clean reactions. |
| DIC / HOBt | HOBt | None | Moderate | ~90[1] | Low (with HOBt) | Advantages: Cost-effective, clean coupling reported.[8] Side Reactions: Slower reaction times, potential for dehydration of Asn/Gln.[1][8] |
Critical Side Reactions in Serine Coupling
Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, converting the L-amino acid into a mixture of L and D enantiomers. This process most commonly occurs through the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the N-protected amino acid cyclizes, and the proton at the chiral center of this intermediate becomes acidic and is easily abstracted by a base, leading to racemization.[9]
-
Impact: Incorporation of the D-isomer can drastically alter the peptide's 3D structure, biological activity, and therapeutic efficacy.[9]
-
Mitigation: The choice of coupling reagent is paramount. Reagents forming highly reactive active esters, such as those based on the HOAt additive (like HATU), accelerate the rate of aminolysis, which outcompetes the rate of racemization.[2] Phosphonium salts like PyBOP are also known for their low racemization potential.[7]
Serine derivatives are susceptible to β-elimination, particularly under basic conditions, which results in the formation of a dehydroalanine residue.[10] While this side reaction is most commonly associated with the piperidine treatment used for Fmoc deprotection, especially with phosphorylated serine, the basic environment of the coupling step can also contribute.[10][11]
Uronium/aminium-based reagents like HATU and HBTU can react with the free N-terminal amine of the peptide chain, forming an irreversible guanidinium cap that terminates peptide elongation.[4] This is more problematic if the coupling reagent is used in excess or if the activation of the carboxylic acid is slow. The risk is minimized by pre-activating the amino acid with the coupling reagent for a short period (1-5 minutes) before adding the mixture to the resin.[4][8]
Experimental Protocols
To objectively evaluate the performance of different coupling reagents, a standardized experimental workflow is essential.
This protocol outlines a procedure for coupling an N-protected serine derivative onto a resin-bound peptide using solid-phase peptide synthesis (SPPS).
-
Materials and Reagents:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-Ser(tBu)-OH (or other protected serine derivative)
-
Coupling Reagents: HATU, HBTU, COMU, PyBOP, DIC
-
Additives: HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Kaiser Test Kit
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water
-
-
Resin Preparation and Fmoc Deprotection:
-
Swell the resin in DMF for 30-60 minutes in separate reaction vessels for each reagent to be tested.[1]
-
Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes.
-
Drain and add a fresh portion of the deprotection solution. Agitate for 15 minutes.[12]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]
-
-
Amino Acid Coupling (Example with HATU):
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.), HATU (2.9 eq.), in DMF.[12]
-
Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 1-2 minutes.[1][12]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[1]
-
-
Reaction Monitoring (Kaiser Test):
-
After the coupling reaction, take a small sample of resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A yellow or colorless result indicates the absence of free primary amines and thus a complete coupling. A blue color indicates an incomplete reaction, and a recoupling step may be necessary.[7][8]
-
-
Cleavage and Analysis:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.[12]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Analyze the crude peptide using reverse-phase HPLC (to determine purity) and mass spectrometry (to confirm the correct mass and identify any deletion or side-product sequences).[2][7]
-
Conclusion and Recommendations
The choice of coupling reagent has a profound impact on the synthesis of peptides containing N-protected serine derivatives.
-
For Maximum Efficiency and Difficult Sequences: HATU and COMU are the premier choices, consistently providing the highest yields and fastest reaction times.[1][2] COMU offers the additional significant advantages of being a safer, non-explosive reagent and requiring less base.[5][6]
-
For Routine Synthesis: HBTU , TBTU , and PyBOP remain robust and reliable options for standard applications where minimizing cost is a factor.[1]
-
To Minimize Racemization: While modern onium salts generally perform well, HATU , COMU , and phosphonium salts like PyBOP are particularly effective at suppressing racemization.[2][7]
-
For Budget-Conscious Applications: The classic DIC/HOBt method is a cost-effective alternative, though it comes at the cost of longer reaction times and potentially lower yields.[1]
Ultimately, for any novel or challenging peptide sequence, it is highly recommended to perform a small-scale pilot study comparing several promising coupling reagents to empirically determine the optimal conditions for achieving the desired purity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Boc/Bn versus Fmoc/tBu Protection Strategies in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a critical decision that profoundly influences the efficiency, purity, and success of synthesizing a target peptide. This guide provides a comprehensive stability comparison of the Boc/Bn and Fmoc/tBu strategies, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Core Principles: A Dichotomy in Chemical Lability
The fundamental difference between the two strategies lies in the chemical nature of the temporary Nα-amino protecting group and the corresponding deprotection conditions. The Boc/Bn strategy, a more traditional approach, is predicated on graduated acid lability. In contrast, the modern Fmoc/tBu strategy is a truly orthogonal system, offering milder reaction conditions.
-
Boc/Bn Strategy: This method employs the acid-labile Boc group for temporary Nα-protection and benzyl (Bn)-based ether and ester protecting groups for semi-permanent side-chain protection.[1] Repetitive deprotection of the Boc group is achieved using a moderate acid, typically trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of the side-chain protecting groups necessitates a strong acid, such as hydrofluoric acid (HF).[2]
-
Fmoc/tBu Strategy: This approach utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based protecting groups for the side chains.[1] The Fmoc group is removed with a mild base, most commonly piperidine, while the final cleavage and side-chain deprotection are performed with a moderate acid like TFA.[] This orthogonality ensures that the side-chain protecting groups are stable during the repetitive base-mediated Nα-deprotection steps.[]
Quantitative Stability and Performance Comparison
The stability of the protecting groups throughout the synthesis cycles is paramount for achieving high purity and yield of the target peptide. Premature cleavage of either the temporary Nα-protecting group or the permanent side-chain protecting groups can lead to the formation of deletion sequences and other impurities.
| Parameter | Boc/Bn Strategy | Fmoc/tBu Strategy | References |
| Nα-Deprotection Conditions | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in N,N-Dimethylformamide (DMF) | [2][4] |
| Side-Chain Protection | Benzyl (Bzl)-based ethers and esters | tert-Butyl (tBu)-based ethers, esters, and carbamates | [1][5] |
| Final Cleavage Conditions | Anhydrous Hydrofluoric Acid (HF), Trifluoromethanesulfonic acid (TFMSA) | 95% Trifluoroacetic Acid (TFA) with scavengers | [1][2] |
| Orthogonality | Quasi-orthogonal (based on differential acid lability) | Fully orthogonal (base vs. acid lability) | [1][][6] |
| Typical Crude Purity | Generally high, but can be affected by harsh final cleavage | Generally high, often exceeding 90% | [7] |
| Typical Stepwise Yield | >99% | >99% | [7] |
| Compatibility with Sensitive Residues | Can lead to side reactions with Trp and Met due to t-butyl cation formation during deprotection | Milder conditions are more compatible with sensitive residues and post-translational modifications | [1][] |
| Automation Friendliness | Less common in modern automated synthesizers due to the corrosive nature of reagents | Highly amenable to automated synthesis | [8] |
Common Side Reactions and Stability Challenges
Both strategies are susceptible to specific side reactions that can impact the stability of the growing peptide chain and the purity of the final product.
| Side Reaction | Boc/Bn Strategy | Fmoc/tBu Strategy | Mitigation Strategies | References |
| Diketopiperazine Formation | Can occur at the dipeptide stage, especially with Pro or Gly at the C-terminus. The protonated N-terminus after deprotection can reduce the propensity. | More prevalent due to the free amine generated after Fmoc removal, which can attack the ester linkage to the resin. | Use of bulky resins (e.g., 2-chlorotrityl chloride resin), coupling of dipeptides. | [9] |
| Aspartimide Formation | Can occur, particularly in Asp-Gly, Asp-Ala, or Asp-Ser sequences. | More common due to the basic conditions of Fmoc deprotection which can catalyze cyclization. | Use of protecting groups on the Asp side chain that hinder cyclization (e.g., Dmab), addition of HOBt to the deprotection solution. | [9] |
| Alkylation of Sensitive Residues | Formation of t-butyl cations during Boc deprotection can lead to alkylation of Trp and Met residues. | The deprotection mechanism does not generate cationic species, thus avoiding this side reaction. | Use of scavengers (e.g., dithiothreitol) during deprotection. | [1][] |
| Premature Side-Chain Deprotection | Repetitive TFA treatment can cause gradual loss of acid-labile side-chain protecting groups. | The orthogonal nature of the strategy minimizes premature side-chain deprotection. | Not applicable. | [7] |
Experimental Protocols
The following are generalized protocols for the manual synthesis of a model peptide using both Boc/Bn and Fmoc/tBu strategies. These protocols are intended for comparative purposes and may require optimization based on the specific peptide sequence.
Boc/Bn Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM for 30-60 minutes.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin, typically via its cesium salt, by heating in DMF.
-
Washing: Wash the resin with DMF, followed by DCM.
-
Boc Deprotection:
-
Treat the resin with 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Treat with fresh 25-50% TFA in DCM for 20-30 minutes.
-
-
Washing: Wash the resin with DCM.
-
Neutralization:
-
Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
-
Washing: Wash the resin with DCM.
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) and add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF, followed by DCM.
-
Repeat: Repeat steps 4-9 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin.
-
Treat with anhydrous HF at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole).
-
Evaporate the HF and precipitate the peptide in cold diethyl ether.
-
Fmoc/tBu Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., DIC/DMAP).
-
Washing: Wash the resin with DMF.
-
Fmoc Deprotection:
-
Treat the resin with 20-50% piperidine in DMF for 5-10 minutes.
-
Repeat the treatment with fresh piperidine solution for another 5-10 minutes.
-
-
Washing: Wash the resin with DMF.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) and add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 4-7 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin.
-
Treat with a cleavage cocktail, typically 95% TFA with scavengers (e.g., water, triisopropylsilane), for 2-4 hours.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Visualizing the Synthetic Workflows
The logical flow of each synthetic strategy can be visualized to better understand the key differences in their respective cycles.
Caption: Boc/Bn Solid-Phase Peptide Synthesis Workflow.
Caption: Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.
Conclusion: Selecting the Optimal Strategy
The choice between the Boc/Bn and Fmoc/tBu strategies is dictated by the specific requirements of the peptide to be synthesized, the available laboratory infrastructure, and the desired scale of production.
The Fmoc/tBu strategy is now the most widely used method in SPPS due to its milder reaction conditions, true orthogonality, and high compatibility with automated synthesizers.[7] It is particularly advantageous for the synthesis of long or complex peptides, as well as those containing sensitive amino acids or post-translational modifications that would not be stable under the harsh final cleavage conditions of the Boc/Bn method.[7]
The Boc/Bn strategy , while being the older of the two, remains a robust and valuable technique. It can be advantageous for the synthesis of certain hydrophobic or aggregation-prone sequences, where the strong acid deprotection steps can help to disrupt secondary structures.[10] However, the use of highly corrosive and hazardous reagents like HF for final cleavage requires specialized equipment and careful handling.
Ultimately, a thorough understanding of the stability profiles and potential side reactions associated with each strategy is essential for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic applications.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
A Comparative Guide to the Advantages of Z-Ser(Bzl)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acids is a cornerstone of successful peptide synthesis. The choice of protecting groups for the trifunctional amino acid serine is particularly critical, as its hydroxyl side chain can lead to undesirable side reactions if left unprotected. This guide provides an objective comparison of N-α-benzyloxycarbonyl-O-benzyl-L-serine (Z-Ser(Bzl)-OH) with other commonly used protected serine derivatives, supported by available data and experimental insights.
While Z-Ser(Bzl)-OH has historically been a staple in peptide chemistry, particularly in solution-phase synthesis and Boc-based solid-phase peptide synthesis (SPPS), its application in modern Fmoc-based SPPS is less common. This comparison will explore the contexts in which Z-Ser(Bzl)-OH offers distinct advantages and how it performs against more contemporary alternatives like Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH.
Quantitative Performance Comparison
Direct quantitative, head-to-head comparisons of different protected serine derivatives under identical experimental conditions are not extensively available in the peer-reviewed literature. However, by synthesizing existing data and established principles of peptide chemistry, we can construct a comparative overview. The following tables summarize the performance characteristics based on qualitative and semi-quantitative data.
Table 1: Comparison of Key Performance Parameters for Protected Serine Derivatives
| Parameter | Z-Ser(Bzl)-OH | Boc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Primary Synthesis Strategy | Solution-Phase, Boc-SPPS | Boc-SPPS | Fmoc-SPPS | Fmoc-SPPS |
| Nα-Deprotection Condition | Hydrogenolysis (e.g., H₂/Pd) or strong acid (HBr/AcOH) | Moderate Acid (e.g., TFA) | Mild Base (e.g., 20% Piperidine/DMF) | Mild Base (e.g., 20% Piperidine/DMF) |
| Side-Chain Deprotection | Strong Acid (e.g., HF) or Hydrogenolysis | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) | Very Mild Acid (e.g., dilute TFA) |
| Orthogonality | High (in combination with acid-labile side chains) | Quasi-orthogonal with Bzl side chains | High (acid vs. base) | High (acid vs. base) |
| Coupling Efficiency | Generally high in solution-phase | Generally high | Generally high, can be sequence-dependent | Potentially lower due to steric bulk, but can improve synthesis of "difficult" sequences[1] |
| Risk of Racemization | Low to moderate, dependent on coupling method | Low to moderate | Low, but can be induced by certain bases[2] | Low |
| Prevention of β-Elimination | Effective | Effective | Effective | Effective |
| Risk of N-O Acyl Shift | Possible during strong acid deprotection | Possible during strong acid deprotection | Possible during strong acid deprotection[2] | Possible during strong acid deprotection |
Table 2: Stability and Deprotection Conditions of Serine Protecting Groups
| Protecting Group | Nα-Protecting Group | Side-Chain Protecting Group | Stability to Mild Acid (e.g., TFA) | Stability to Mild Base (e.g., Piperidine) | Deprotection Condition |
| Z/Bzl | Z (Benzyloxycarbonyl) | Bzl (Benzyl) | Z is labile, Bzl is stable | Stable | Z: Hydrogenolysis or HBr/AcOH; Bzl: Strong acid (HF) or hydrogenolysis[3] |
| Boc/Bzl | Boc (tert-Butoxycarbonyl) | Bzl (Benzyl) | Boc is labile, Bzl is stable | Stable | Boc: TFA; Bzl: Strong acid (HF)[4] |
| Fmoc/tBu | Fmoc (9-Fluorenylmethyloxycarbonyl) | tBu (tert-Butyl) | tBu is labile | Fmoc is labile | Fmoc: Piperidine; tBu: TFA[2] |
| Fmoc/Trt | Fmoc | Trt (Trityl) | Trt is very labile | Fmoc is labile | Fmoc: Piperidine; Trt: Dilute TFA[2] |
Experimental Protocols
To provide a framework for the comparative evaluation of these protected serine derivatives, the following are detailed methodologies for key experiments.
Protocol 1: Comparative Synthesis of a Model Peptide (e.g., H-Gly-Ser-Ala-Phe-NH₂) via Fmoc-SPPS
This protocol outlines a procedure to compare the performance of Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH in the synthesis of a model tetrapeptide.
1. Resin Preparation:
-
Start with Rink Amide resin (0.1 mmol scale).
-
Swell the resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
2. Amino Acid Coupling Cycle (for Ala, Gly, and Phe):
-
Dissolve Fmoc-protected amino acid (3 eq), HCTU (3 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Perform Fmoc deprotection as described in step 1.
3. Incorporation of Protected Serine:
-
Vessel 1: Couple Fmoc-Ser(tBu)-OH using the protocol in step 2.
-
Vessel 2: Couple Fmoc-Ser(Trt)-OH using the protocol in step 2.
4. Final Deprotection and Cleavage:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
5. Analysis:
-
Determine the crude yield of the peptide from each synthesis.
-
Analyze the purity of the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the desired peptide by mass spectrometry (MS).
Protocol 2: Analysis of Racemization of Serine Derivatives during Coupling
This protocol is adapted from methods using Marfey's reagent for the quantification of amino acid enantiomers.
1. Dipeptide Synthesis:
-
Synthesize the dipeptide Boc-Gly-Ser-OMe using the different protected serine derivatives (e.g., Z-Ser(Bzl)-OH, Fmoc-Ser(tBu)-OH) in a solution-phase coupling reaction.
-
Use a coupling reagent known to have a higher risk of racemization (e.g., DCC without an additive) to accentuate differences.
2. Deprotection and Hydrolysis:
-
Globally deprotect the resulting dipeptide to yield H-Gly-Ser-OH.
-
Hydrolyze the dipeptide in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.
3. Derivatization with Marfey's Reagent:
-
Dissolve the amino acid hydrolysate in 1 M NaHCO₃.
-
Add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench the reaction by adding 2 M HCl.
4. RP-HPLC Analysis:
-
Analyze the resulting diastereomeric derivatives by RP-HPLC.
-
The L-D and L-L diastereomers will have different retention times, allowing for their separation and quantification.
-
Calculate the percentage of D-serine to determine the extent of racemization during the coupling step.
Visualizing Peptide Synthesis and Logic
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key workflows and decision-making processes in peptide synthesis involving protected serine.
References
A Comparative Guide to the Resolution of N-formyl-O-benzyl-DL-serine Enantiomers by Selective Solubilization
For researchers, scientists, and professionals in drug development, the efficient resolution of racemic mixtures into their constituent enantiomers is a critical step in the synthesis of chiral molecules. This guide provides a detailed comparison of the selective solubilization method for the resolution of N-formyl-O-benzyl-DL-serine, a key intermediate in peptide synthesis, against other common chiral resolution techniques.
Introduction to Chiral Resolution of N-formyl-O-benzyl-DL-serine
The separation of enantiomers of N-formyl-O-benzyl-DL-serine is essential for the preparation of optically pure O-benzyl-L-serine, a valuable building block in the synthesis of peptides and other pharmacologically active compounds. While classical resolution involving diastereomeric salt formation is a widely used technique, it often requires multiple resolving agents and can be a lengthy process. An alternative and more efficient approach involves a partial resolution followed by selective solubilization of the desired enantiomer.
This guide focuses on a method that first employs a classical resolution step to remove a significant portion of one enantiomer, followed by a selective solubilization step to isolate the desired enantiomer from the remaining mixture. This process has been shown to be a more convenient and cost-effective route to obtaining the pure L-enantiomer.[1][2]
Comparison of Resolution Methods
The following table summarizes the performance of the selective solubilization method in comparison to other established techniques for the resolution of serine derivatives. It is important to note that the data for alternative methods may not be for the exact same substrate but for closely related serine derivatives, providing a general performance expectation.
| Resolution Method | Substrate | Resolving Agent/Enzyme | Yield (%) | Enantiomeric Excess (%) | Key Advantages | Key Disadvantages |
| Selective Solubilization | N-formyl-O-benzyl-DL-serine | Brucine (for initial partial resolution) | 82% recovery of L-enantiomer from mother liquor | High (pure product reported) | High recovery, avoids a second resolving agent, cost-effective.[2] | Requires a preceding partial resolution step. |
| Classical Resolution | DL-Serine | 2,3-dibenzoyl-D-tartaric acid | Not specified | High (forms perfect crystalline salts) | Widely applicable, well-understood principles.[3] | Often requires screening of resolving agents, can be laborious. |
| Enzymatic Resolution | N-acetyl-DL-serine | D-Aminoacylase / L-Aminoacylase | >95% (with recycling) | High | High stereospecificity, mild reaction conditions. | Enzyme cost and stability can be a factor, substrate specific. |
| Kinetic Resolution | DL-serine methyl ester | L-DBTA | Near 100% (theoretical conversion) | Not specified | High theoretical yield, potential for dynamic kinetic resolution. | Requires derivatization of the amino acid. |
Experimental Protocols
Resolution of N-formyl-O-benzyl-DL-serine by Selective Solubilization
This method follows a two-stage process: initial partial resolution using brucine, followed by selective solubilization of the L-enantiomer.
Stage 1: Partial Resolution with Brucine (Wünsch–Fürst Resolution)
-
Salt Formation: Dissolve the racemic N-formyl-O-benzyl-DL-serine and the resolving agent, brucine, in ethanol.
-
Crystallization: Cool the solution to induce the crystallization of the insoluble N-formyl-O-benzyl-D-serine diastereoisomeric salt.
-
Isolation: Collect the precipitated salt by filtration. This step yields approximately 83% of the D-isomer salt.[2]
-
Mother Liquor Treatment: Acidify the remaining ethanolic mother liquor. This solution now contains a mixture of N-formyl-O-benzyl-L-serine and the remaining N-formyl-O-benzyl-DL-serine in roughly a 2:1 ratio.[2]
Stage 2: Selective Solubilization
-
Solvent System: Prepare a solvent mixture of anhydrous ether and n-butanol (2:1 v/v).[2]
-
Extraction: Briefly stir the product obtained from the mother liquor with the ether/n-butanol solvent system. The N-formyl-O-benzyl-L-serine will selectively dissolve, leaving the racemic N-formyl-O-benzyl-DL-serine as a solid.[2]
-
Recovery: Evaporate the solvent from the solution to recover the pure N-formyl-O-benzyl-L-serine. This step has been reported to yield an 82% recovery of the pure L-isomer from the enriched mixture.[2]
Alternative Method: Classical Resolution of DL-Serine
This protocol provides a general outline for the classical resolution of DL-serine using a chiral resolving agent.
-
Derivative Formation: Prepare a suitable N-acyl derivative of DL-serine, such as N-p-nitrobenzoyl or N-3,5-dinitrobenzoyl derivative.
-
Salt Formation: Dissolve the racemic derivative in an appropriate solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., 2,3-dibenzoyl-D-tartaric acid, quinine, or brucine).
-
Diastereomeric Crystallization: Allow the solution to cool, leading to the crystallization of one of the diastereomeric salts, which will be less soluble.
-
Separation: Separate the crystallized diastereomer by filtration.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with an acid or base to remove the resolving agent and isolate the desired enantiomer.
-
Recovery of Second Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process, often using the opposite enantiomer of the resolving agent.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for the selective solubilization method.
Caption: Workflow of the two-stage resolution process.
Conclusion
The selective solubilization method, following an initial partial resolution, presents a highly efficient and economical strategy for the resolution of N-formyl-O-benzyl-DL-serine. The avoidance of a second, often expensive, resolving agent and the high recovery of the desired L-enantiomer make this an attractive method for both laboratory and potential industrial-scale synthesis.[2] While other methods like enzymatic and classical resolution are effective for serine derivatives, the selective solubilization approach offers a streamlined process specifically tailored for N-formyl-O-benzyl-DL-serine, leading to a more convenient and cost-effective production of the enantiomerically pure L-form.
References
- 1. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Application of Classical Resolution for Separation of DL-Serine - ChemistryViews [chemistryviews.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
